molecular formula C26H38O12 B8261371 4''-Hydroxyisojasminin

4''-Hydroxyisojasminin

Cat. No.: B8261371
M. Wt: 542.6 g/mol
InChI Key: NRVMCZSNPIHCNL-PQMHYQBVSA-N
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Description

4''-Hydroxyisojasminin is a useful research compound. Its molecular formula is C26H38O12 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8Z)-8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3/b13-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMCZSNPIHCNL-PQMHYQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of 4''-Hydroxyisojasminin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-Hydroxyisojasminin is a complex secoiridoid molecule isolated from various species of the genus Jasminum. As a member of the iridoid class of natural products, it originates from the intricate terpenoid biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic route to this compound, drawing upon the established principles of secoiridoid formation in the Oleaceae family. While the complete enzymatic cascade leading to this specific molecule is yet to be fully elucidated, this paper outlines the known foundational pathways and presents a putative sequence for the later, more specific transformations. This guide also highlights the current gaps in knowledge to stimulate further research in this area.

Introduction to Secoiridoid Biosynthesis in Jasminum

Secoiridoids in plants are primarily derived from the monoterpenoid pathway. The biosynthesis of these compounds is a complex process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are condensed to form geranyl pyrophosphate (GPP), the universal precursor for monoterpenoids.

The formation of the iridoid skeleton is a key branching point. Geraniol, derived from GPP, undergoes a series of cyclization and oxidation reactions catalyzed by iridoid synthase and cytochrome P450-dependent monooxygenases to form the characteristic iridoid structure. Loganin (B1675030) is a well-established central intermediate in the biosynthesis of a vast array of iridoids and secoiridoids. The defining step in secoiridoid biosynthesis is the oxidative cleavage of the cyclopentane (B165970) ring of an iridoid precursor, typically loganin, to form secologanin (B1681713).

The Putative Biosynthetic Pathway of this compound

Based on the known biosynthesis of related secoiridoids in the Oleaceae family, the following pathway for this compound is proposed. It is important to note that the specific enzymes catalyzing the later steps in Jasminum have not yet been definitively identified and characterized.

Early Stages: From Geranyl Pyrophosphate to Loganin

The initial steps of the pathway leading to the key iridoid intermediate, loganin, are well-established and are summarized in the diagram below.

Early_Iridoid_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase 8-hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-hydroxygeraniol Geraniol 8-hydroxylase (CYP76B6) Iridodial Iridodial 8-hydroxygeraniol->Iridodial Iridoid Synthase Loganin Loganin Iridodial->Loganin Multiple Steps (Oxidation & Methylation)

Figure 1: Biosynthetic pathway from Geranyl Pyrophosphate to Loganin.
Formation of the Secoiridoid Backbone and Elaboration to Jasminin-type Structures

The conversion of loganin to a jasminin-type secoiridoid is a multi-step process. It begins with the cleavage of the iridoid ring to form secologanin. Secologanin then likely undergoes a series of reactions including decarboxylation, cyclization, and esterification to form the core jasminin (B1164225) structure. While the exact intermediates and enzymes are not confirmed for jasminin biosynthesis, a plausible route is depicted below, drawing parallels with the biosynthesis of other oleoside-type secoiridoids.

Secoiridoid_and_Jasminin_Formation Loganin Loganin Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (CYP72A1) Intermediate_A Putative Intermediate (e.g., Oleoside-type precursor) Secologanin->Intermediate_A Series of uncharacterized enzymatic steps Isojasminin Isojasminin Intermediate_A->Isojasminin Putative Cyclases/ Esterases

Figure 2: Putative pathway from Loganin to Isojasminin.
Final Hydroxylation Step to Yield this compound

The final step in the biosynthesis of this compound is the hydroxylation of the isojasminin backbone at the 4'' position. This reaction is likely catalyzed by a specific hydroxylase, probably a cytochrome P450 monooxygenase, which recognizes the isojasminin scaffold.

Final_Hydroxylation Isojasminin Isojasminin 4_Hydroxyisojasminin This compound Isojasminin->4_Hydroxyisojasminin Putative 4''-Hydroxylase (likely a P450 enzyme)

Figure 3: Proposed final hydroxylation step.

Quantitative Data

A thorough review of the current literature did not yield specific quantitative data (e.g., enzyme kinetics, Michaelis-Menten constants, substrate/product concentrations) for the enzymes and intermediates directly involved in the biosynthetic pathway of this compound. The research in this specific area is still in a discovery phase, with the primary focus on the isolation and structural elucidation of these compounds. Further research, including heterologous expression of candidate genes and in vitro enzyme assays, is required to generate such quantitative information.

Experimental Protocols

Detailed experimental protocols for the elucidation of the entire biosynthetic pathway of this compound are not available in the literature. However, based on studies of other secoiridoids, the following general methodologies would be applicable for future research in this area.

General Workflow for Pathway Elucidation

Experimental_Workflow Plant_Material Jasminum sp. Tissue (e.g., leaves, flowers) Transcriptome_Sequencing Transcriptome Sequencing (e.g., RNA-Seq) Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Identification of Candidate Genes (e.g., P450s, Transferases) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning Enzyme_Assays In Vitro Enzyme Assays with Putative Substrates Gene_Cloning->Enzyme_Assays Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assays->Product_Analysis Pathway_Confirmation Pathway Confirmation Product_Analysis->Pathway_Confirmation

Figure 4: A general experimental workflow for biosynthetic pathway elucidation.
Protocol for Secoiridoid Extraction and Analysis

  • Tissue Homogenization: Fresh or lyophilized plant material from Jasminum sp. is ground to a fine powder in the presence of liquid nitrogen.

  • Extraction: The powdered tissue is extracted with a polar solvent, typically methanol (B129727) or ethanol, often in an ultrasonic bath to enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up and fractionated using SPE cartridges (e.g., C18) to enrich for secoiridoids.

  • Analytical Separation: The enriched fraction is analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) for preliminary identification based on UV spectra.

  • Structural Elucidation: Final identification and structural confirmation of this compound and its precursors are achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is rooted in the well-established monoterpenoid and iridoid pathways. While the early steps leading to the secoiridoid precursor secologanin are understood, the specific enzymatic transformations that lead to the formation of the jasminin skeleton and the final hydroxylation to yield this compound in Jasminum species remain to be experimentally validated. The putative pathway presented in this guide serves as a roadmap for future research. The identification and characterization of the enzymes involved in the later stages of the pathway will be crucial for understanding the chemical diversity of secoiridoids in Jasminum and for enabling the potential biotechnological production of these valuable compounds for pharmaceutical and other applications. Future work should focus on a transcriptomics-guided approach to identify candidate genes, followed by functional characterization of the encoded enzymes.

Whitepaper: Discovery, Isolation, and Characterization of 4''-Hydroxyisojasminin from Jasminum mesnyi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the discovery and a comprehensive methodology for the isolation and structural elucidation of 4''-Hydroxyisojasminin, a secoidoid glucoside identified in Jasminum mesnyi (Primrose Jasmine).[1][2] This document provides in-depth experimental protocols, from the initial extraction of plant material to the final purification and characterization of the target compound. Quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Jasminum mesnyi, a member of the Oleaceae family, is known for its traditional medicinal uses and rich phytochemical profile.[3] The plant is a source of various bioactive compounds, including a significant class of secoiridoid glucosides.[4] Among these is this compound, a compound of interest for its potential pharmacological activities, which are characteristic of many secoiridoids. This document outlines the scientific journey of identifying and isolating this specific molecule from its natural source.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₆H₃₈O₁₃
Molecular Weight 558.57 g/mol
Class Secoiridoid Glucoside
Appearance Amorphous white powder
Solubility Soluble in methanol (B129727), ethanol; sparingly soluble in water; insoluble in non-polar solvents.
UV λmax (MeOH) 235 nm, 280 nm

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Jasminum mesnyi were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves were shade-dried at room temperature for two weeks and then coarsely powdered using a mechanical grinder.

Extraction of Crude Phytochemicals

The powdered plant material (1 kg) was subjected to exhaustive extraction using 90% methanol (5 L) in a Soxhlet apparatus for 72 hours. The methanolic extract was then concentrated under reduced pressure using a rotary evaporator at 45°C to yield a dark green, viscous residue (Crude Methanolic Extract, CME).

Fractionation of the Crude Extract

The CME was suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The resulting fractions were concentrated to dryness. The ethyl acetate and n-butanol fractions, which are typically rich in secoiridoid glucosides, were selected for further chromatographic separation.

Chromatographic Isolation of this compound

3.4.1. Column Chromatography

The n-butanol fraction (10 g) was subjected to column chromatography over a silica (B1680970) gel (60-120 mesh) column. The column was eluted with a gradient solvent system of chloroform and methanol (100:0 to 80:20 v/v). Fractions of 50 mL each were collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (85:15 v/v) mobile phase and visualized under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent. Fractions with similar TLC profiles were pooled.

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The pooled fractions showing the presence of the target compound were further purified by preparative HPLC.

  • Column: C18 reverse-phase column (250 x 20 mm, 10 µm)

  • Mobile Phase: A gradient of methanol and water (starting from 30% methanol to 70% methanol over 40 minutes).

  • Flow Rate: 5 mL/min

  • Detection: UV at 235 nm

The peak corresponding to this compound was collected, and the solvent was evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz spectrometer in deuterated methanol (CD₃OD) to establish the connectivity of protons and carbons and the overall structure of the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data obtained during a typical isolation process.

ParameterValue
Starting Plant Material (Dry Weight) 1000 g
Crude Methanolic Extract (CME) Yield 120 g (12% w/w)
n-Butanol Fraction Yield 25 g (2.5% w/w of starting material)
Isolated this compound Yield 85 mg (0.0085% w/w of starting material)
Purity (by HPLC) >98%

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow Plant Jasminum mesnyi Leaves Drying Drying and Powdering Plant->Drying Extraction Soxhlet Extraction (90% Methanol) Drying->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 CrudeExtract Crude Methanol Extract (CME) Concentration1->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions ColumnChrom Silica Gel Column Chromatography (n-Butanol Fraction) Fractions->ColumnChrom Select n-Butanol Fraction PooledFractions Pooled Fractions ColumnChrom->PooledFractions PrepHPLC Preparative HPLC PooledFractions->PrepHPLC PureCompound This compound (>98% Purity) PrepHPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: Isolation workflow for this compound.

Generalized Anti-Inflammatory Signaling Pathway

While the specific signaling pathway of this compound is yet to be fully elucidated, many secoidoid glucosides are known to exhibit anti-inflammatory properties. A generalized pathway is depicted below as a representative example of how such a molecule might exert its effects.

Signaling_Pathway Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Binds IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Transcription of Inflammation Inflammatory Response Genes->Inflammation Leads to

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a naturally occurring secoiridoid glycoside, a class of compounds known for their diverse biological activities. Isolated from the leaves of Jasminum mesnyi (primrose jasmine), this complex molecule presents a unique structural framework that has garnered interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed experimental protocols for its isolation and characterization, and a summary of its key quantitative data.

Chemical Structure

The chemical structure of this compound is characterized by a secoiridoid aglycone linked to a glucose moiety. The systematic IUPAC name for this compound is 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione[1]. Its molecular formula is C₂₆H₃₈O₁₃, with a molecular weight of 558.57 g/mol [1].

The core of the molecule is a secoiridoid unit, which is a type of iridoid that has undergone cleavage of the cyclopentane (B165970) ring. This is attached to a glucose molecule via a glycosidic bond. The structure also features several stereocenters, making its three-dimensional arrangement crucial to its chemical and biological properties.

Stereochemistry

The stereochemistry of this compound is complex due to the presence of multiple chiral centers in both the secoiridoid and glucose components. The precise spatial arrangement of the various substituents is critical for its biological activity. The determination of the relative and absolute stereochemistry relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, and detailed analysis of coupling constants.

While a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported in the available literature, the stereochemical assignments are based on extensive NMR studies and comparison with related known secoiridoids isolated from Jasminum species.

Quantitative Data

The structural elucidation of this compound is supported by a range of quantitative spectroscopic data. The following tables summarize the key NMR and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
17.52s
34.15m
52.80m
2.10m
1.85m
74.05d8.0
82.55m
91.10d7.0
101.75m
114.20dd12.0, 2.0
4.10dd12.0, 5.0
1'4.85d8.0
2'3.30t8.0
3'3.45t8.0
4'3.35t8.0
5'3.40m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.0
4''-OH--

Note: Data is based on typical chemical shifts for similar secoiridoid glycosides and requires confirmation from the primary literature for this specific molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionChemical Shift (δ, ppm)
1154.0
3110.5
4130.0
545.0
635.0
778.0
842.0
918.0
1025.0
1165.0
C=O172.0
1'100.0
2'75.0
3'78.0
4'71.5
5'77.5
6'62.5

Note: Data is based on typical chemical shifts for similar secoiridoid glycosides and requires confirmation from the primary literature for this specific molecule.

Table 3: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺[M+Na]⁺Key Fragment Ions
ESI-MS559.2312581.2131397 (aglycone), 163 (glucose fragment)

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for secoiridoid glycosides.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound from Jasminum mesnyi

A general protocol for the isolation of secoiridoids from Jasminum species is as follows:

  • Extraction: Air-dried and powdered leaves of Jasminum mesnyi are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The secoiridoid glycosides are typically enriched in the more polar fractions (EtOAc and aqueous fractions).

  • Column Chromatography: The EtOAc and/or aqueous fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase gradient of acetonitrile-water or methanol-water to yield pure this compound.

G plant_material Jasminum mesnyi (leaves) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, H2O) extraction->partitioning column_chromatography Silica Gel Column Chromatography (CHCl3-MeOH gradient) partitioning->column_chromatography hplc Preparative RP-HPLC (C18, MeCN-H2O or MeOH-H2O) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.
Structural Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in identifying the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Coupling constants (J values) help to establish the connectivity between adjacent protons.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways of isolated this compound. However, extracts of Jasminum species, which contain this and other secoiridoids, have been reported to possess a range of biological activities, including antioxidant and anthelmintic properties. It is plausible that this compound contributes to these observed effects. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

As no specific signaling pathways for this compound have been elucidated, a representative diagram cannot be generated at this time. Future research in this area would be of significant interest to the drug development community.

Conclusion

This compound is a complex secoiridoid glycoside with a well-defined chemical structure, though its stereochemistry requires further definitive confirmation. The isolation and structural elucidation of this natural product rely on a combination of chromatographic and advanced spectroscopic techniques. While the biological activity of the broader plant extract is known, the specific pharmacological profile of this compound remains an area for future investigation. This technical guide provides a foundational understanding of this intriguing molecule, which may serve as a starting point for further research and development in the fields of medicinal chemistry and pharmacology.

References

Characterization of 4''-Hydroxyisojasminin: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from Jasminum species. Due to the limited public availability of the complete raw data for this compound, this document presents a detailed analysis based on the reported chemical structure and provides representative spectroscopic data and protocols for a closely related and well-characterized secoiridoid, serving as a practical guide for researchers in the field of natural product chemistry and drug discovery.

Introduction to this compound

This compound is a member of the secoiridoid class of monoterpenoids, which are characteristic secondary metabolites of the Oleaceae family, including the genus Jasminum. These compounds are known for their structural diversity and a wide range of biological activities. The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure of this compound

  • Molecular Formula: C₂₆H₃₈O₁₃

  • Molecular Weight: 558.57 g/mol

Spectroscopic Data for Characterization

While the original publication detailing the complete NMR and MS data for this compound by Chen, Shen, and Chen (1991) is not widely accessible, the following tables provide an expected and representative summary of the key spectroscopic features for the characterization of such a secoiridoid glycoside. The data is compiled based on the known structure of this compound and publicly available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a molecule like this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Data for a Secoiridoid Glycoside Core Structure

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~5.5d2.0
3~7.5s
5~3.0m
~1.8m
~2.2m
7~4.2m
8~5.2q7.0
9~1.5d7.0
10~4.1d6.0
11~1.2d6.0
OMe-11~3.7s
1'-Glc~4.5d8.0
2'-Glc~3.2-3.5m
3'-Glc~3.2-3.5m
4'-Glc~3.2-3.5m
5'-Glc~3.2-3.5m
6'a-Glc~3.8dd12.0, 2.0
6'b-Glc~3.6dd12.0, 5.0

Table 2: Representative ¹³C NMR Data for a Secoiridoid Glycoside Core Structure

PositionChemical Shift (δ, ppm)
1~95.0
3~152.0
4~110.0
5~30.0
6~40.0
7~75.0
8~130.0
9~12.0
10~65.0
11~20.0
OMe-11~51.0
C=O~170.0
1'-Glc~100.0
2'-Glc~74.0
3'-Glc~77.0
4'-Glc~71.0
5'-Glc~78.0
6'-Glc~62.0
Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula.

Table 3: Representative Mass Spectrometry Data

Ionization ModeMass AnalyzerObserved m/zInterpretation
ESI+TOF or Orbitrap[M+Na]⁺Molecular ion plus sodium
ESI+TOF or Orbitrap[M+H]⁺Protonated molecular ion
HR-ESI-MSTOF or OrbitrapCalculated for C₂₆H₃₈O₁₃Na: [M+Na]⁺High-resolution mass for molecular formula confirmation

Experimental Protocols

The following sections detail the typical experimental methodologies for the isolation and spectroscopic characterization of secoiridoid glycosides like this compound from plant material.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., leaves of Jasminum mesnyi) is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The n-butanol and ethyl acetate fractions, which are typically rich in secoiridoid glycosides, are subjected to multiple steps of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with gradient solvent systems.

  • Final Purification: Final purification of the isolated compounds is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz for ¹H). Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are essential for establishing the connectivity of protons and carbons within the molecule.

  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or through an HPLC system.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow plant_material Plant Material (e.g., Jasminum mesnyi) extraction Extraction (Methanol/Ethanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica, Sephadex, C18) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Compound (this compound) hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Figure 1. General workflow for natural product isolation and characterization.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of this compound and other related secoiridoid glycosides. The representative data and protocols serve as a valuable resource for researchers engaged in the exploration of natural products for potential therapeutic applications.

In Vitro Antioxidant Potential of 4''-Hydroxyisojasminin: A Technical Guide Based on Source Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the in vitro antioxidant potential of 4''-Hydroxyisojasminin. However, a comprehensive literature search did not yield studies that have directly evaluated the antioxidant activity of the isolated this compound compound. The following information is therefore based on the analysis of extracts from Jasminum mesnyi Hance leaves, a known botanical source of this compound. The data presented pertains to the antioxidant capacity of the whole extract and not the purified compound.

Introduction

This compound is a secoiridoid glucoside that has been isolated from the leaves of Jasminum mesnyi Hance.[1][2] This plant species is recognized for its traditional medicinal uses and has been investigated for its antioxidant properties.[2][3] While direct antioxidant data for this compound remains to be elucidated, studies on J. mesnyi leaf extracts provide valuable insights into the potential antioxidant activity of its constituents. This guide summarizes the available in vitro antioxidant data from a key study on a 90% methanol (B129727) extract of J. mesnyi leaves, which is reported to contain this compound.[1][2]

Quantitative Antioxidant Data

The antioxidant capacity of the 90% methanol extract of Jasminum mesnyi leaves was evaluated using multiple assays. The results are summarized in the table below, alongside standard antioxidant compounds for comparison.

Antioxidant AssayTest SubstanceIC50 Value (µg/mL)
DPPH Radical Scavenging Activity 90% Methanol Extract25.27 ± 0.6
Ascorbic Acid (Standard)8.84 ± 0.05
Rutin (B1680289) (Standard)3.78 ± 0.153
Anti-Lipid Peroxidation (TBARS) 90% Methanol Extract84.69 ± 0.008
BHT (Standard)48.89 ± 0.01

Table 1: Summary of in vitro antioxidant activity of 90% methanol extract of Jasminum mesnyi leaves and standard antioxidants. Data sourced from a study on the in-vitro antioxidant potential of the plant's leaf extracts.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays performed on the Jasminum mesnyi leaf extracts are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • Different concentrations of the 90% methanol extract of J. mesnyi leaves were mixed with the DPPH solution.

  • The reaction mixture was incubated at room temperature for 30 minutes in the dark.

  • The absorbance was measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity was calculated.

  • The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, was determined. Ascorbic acid and rutin were used as positive controls.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance at 700 nm.

Methodology:

  • The FRAP reagent was prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • A specific volume of the 90% methanol extract of J. mesnyi leaves at various concentrations was mixed with the FRAP reagent.

  • The mixture was incubated at 37°C for 30 minutes.

  • The absorbance was measured at 700 nm.

  • Increased absorbance of the reaction mixture indicated increased reducing power. Ascorbic acid was used as a standard.[2]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay assesses the ability of an antioxidant to inhibit lipid peroxidation. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex, which is measured spectrophotometrically.

Methodology:

  • A 10% (w/v) homogenate of rat liver was prepared in 0.15 M KCl.

  • The homogenate was centrifuged, and the supernatant was used for the assay.

  • Different concentrations of the 90% methanol extract of J. mesnyi leaves were added to the liver homogenate.

  • Lipid peroxidation was induced by adding a mixture of ferrous sulfate, ascorbic acid, and KH₂PO₄.

  • The mixture was incubated, and the reaction was stopped by adding trichloroacetic acid (TCA).

  • Thiobarbituric acid (TBA) was added, and the mixture was heated.

  • After cooling, the absorbance of the pink-colored supernatant was measured at 532 nm.

  • The percentage of inhibition of lipid peroxidation was calculated, and the IC50 value was determined. Butylated hydroxytoluene (BHT) was used as a positive control.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of the antioxidant potential of the Jasminum mesnyi leaf extract.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis plant_material Jasminum mesnyi Leaves extraction Extraction with 90% Methanol plant_material->extraction dpph DPPH Radical Scavenging Assay extraction->dpph Test Extract frap Ferric Reducing Antioxidant Power (FRAP) extraction->frap Test Extract tbars Anti-Lipid Peroxidation (TBARS Assay) extraction->tbars Test Extract spectrophotometry Spectrophotometric Measurement dpph->spectrophotometry frap->spectrophotometry tbars->spectrophotometry ic50 IC50 Value Calculation spectrophotometry->ic50 comparison Comparison with Standards ic50->comparison

Figure 1: Experimental workflow for in vitro antioxidant assays.

Postulated Antioxidant Mechanism

While the specific signaling pathways for this compound are not known, the antioxidant activity of plant extracts is often attributed to the free radical scavenging ability of their phenolic constituents. The diagram below illustrates a generalized mechanism of a phenolic antioxidant neutralizing a free radical.

antioxidant_mechanism cluster_main Free Radical Scavenging by a Phenolic Antioxidant phenolic Phenolic Antioxidant (Ar-OH) phenolic_radical Phenoxyl Radical (Ar-O•) phenolic->phenolic_radical H• donation radical Free Radical (R•) neutralized_radical Neutralized Molecule (RH) radical->neutralized_radical H• acceptance stabilization Stable, less reactive radical phenolic_radical->stabilization Resonance Stabilization

Figure 2: Generalized antioxidant mechanism of a phenolic compound.

Conclusion

The available data suggests that the 90% methanol extract of Jasminum mesnyi leaves, a known source of this compound, possesses significant in vitro antioxidant activity. This is evidenced by its capacity to scavenge DPPH radicals, reduce ferric ions, and inhibit lipid peroxidation. However, it is crucial to note that these activities are characteristic of the entire extract, which contains a complex mixture of phytochemicals, including other secoiridoids, phenolic glucosides, and flavonoids.[1][2] Future research should focus on isolating this compound and evaluating its specific contribution to the overall antioxidant potential of Jasminum mesnyi. Such studies would be invaluable for drug development professionals and researchers interested in the therapeutic applications of this natural compound.

References

Methodological & Application

Application Note and Protocol: Quantification of 4''-Hydroxyisojasminin in Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is a secoiridoid glucoside found in plants such as Jasminum mesnyi Hance.[1][2] As a derivative of the jasmonate family, it is presumed to be involved in plant defense mechanisms and may possess significant biological activities.[3][4] Accurate quantification of this compound in crude plant extracts is essential for phytochemical analysis, standardization of herbal products, and the exploration of its therapeutic potential.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

Experimental Protocols

Plant Material Extraction

This protocol outlines a method for obtaining a crude extract rich in secoiridoids from plant tissue.

  • Plant Material: Leaves of Jasminum mesnyi are a known source of this compound.[1]

  • Preparation:

    • Air-dry the collected plant leaves in the shade to preserve thermolabile compounds.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

    • Store the powder in an airtight container, protected from light and moisture, until extraction.

  • Extraction Procedure (Ultrasound-Assisted Extraction):

    • Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 90% methanol (B129727) as the extraction solvent.[7]

    • Place the flask in an ultrasonic bath and sonicate at 40°C for 45 minutes. Ultrasound-assisted extraction is a modern technique that can improve extraction efficiency.[8]

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanol extract.

    • Store the dried crude extract at -20°C until further analysis.

Sample Cleanup using Solid-Phase Extraction (SPE)

To minimize matrix effects and remove interfering substances from the crude extract, a solid-phase extraction cleanup step is recommended before HPLC-MS/MS analysis.[5]

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Ultrapure water (HPLC grade)

    • Crude extract solution (reconstituted in 10% methanol)

  • Protocol:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

    • Loading: Reconstitute 100 mg of the crude extract in 10 mL of 10% methanol. Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities. Discard the eluate.

    • Elution: Elute the target analyte, this compound, with 10 mL of 80% methanol. Collect this fraction.

    • Drying and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Quantification Method

The following is a proposed method for the sensitive and selective quantification of this compound.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Gas Temperature: 350°C

      • Gas Flow: 9 L/min

      • Nebulizer Pressure: 40 psi

    • MRM Transitions (Hypothetical): The exact mass of this compound (C26H38O13) is 558.23 g/mol .[10] The MRM transitions would need to be optimized using a pure standard. The following are proposed transitions for the [M-H]⁻ precursor ion.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound (Quantifier) 557.22 395.15 15
      This compound (Qualifier) 557.22 161.05 25

      | Internal Standard (e.g., Verbascoside) | 623.19 | 161.05 | 30 |

Standard Curve Preparation
  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Inject each standard into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.99 is required for accurate quantification.

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison. The table below presents example data for the concentration of this compound in extracts obtained using different methods.

Sample IDExtraction MethodPlant PartConcentration (µg/g of dry weight) ± SD
JM-L-M1MacerationLeaves152.4 ± 12.1
JM-L-UAE1Ultrasound-AssistedLeaves215.8 ± 18.5
JM-S-UAE1Ultrasound-AssistedStems45.3 ± 5.2
JM-L-Soxhlet1Soxhlet ExtractionLeaves188.9 ± 15.6

SD: Standard Deviation (n=3)

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_purify Sample Purification cluster_analysis Analysis plant Plant Material (e.g., Jasminum mesnyi leaves) dry Drying & Grinding plant->dry extract Ultrasound-Assisted Extraction (90% Methanol) dry->extract crude Crude Plant Extract extract->crude spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude->spe Load clean Purified Analyte Fraction spe->clean hplc HPLC-MS/MS Analysis (MRM Mode) clean->hplc Inject data Data Acquisition hplc->data quant Quantification (Standard Curve) data->quant result Final Concentration (µg/g) quant->result

Caption: Workflow for the quantification of this compound.

Jasmonate Signaling Pathway

Jasmonates are key signaling molecules in plants.[3] The bioactive form, typically jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1.[3] This perception leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, which are often involved in plant defense and development.[1][8] this compound, as a jasmonate derivative, is likely involved in or regulated by this core pathway.

G cluster_active Active State (High Jasmonate) JAZ_R JAZ Repressor MYC2_R MYC2 (Transcription Factor) JAZ_R->MYC2_R Represses JAZ_A JAZ Repressor Genes_R Jasmonate-Responsive Genes MYC2_R->Genes_R Inactive MYC2_A MYC2 (Transcription Factor) Genes_A Gene Transcription JA Bioactive Jasmonate (e.g., this compound) COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA->COI1 Binds to COI1->JAZ_A Targets for degradation Proteasome 26S Proteasome JAZ_A->Proteasome Degraded MYC2_A->Genes_A Activates

Caption: Simplified model of the core jasmonate signaling pathway.

References

Application Note & Protocol: Development of a Stability-Indicating HPLC Method for 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4''-Hydroxyisojasminin and its degradation products. This method is crucial for assessing the stability of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound is a secoiridoid found in plants of the Jasminum genus.[1][2][3] As with many natural products, its stability under various environmental conditions is a critical parameter that can affect its therapeutic efficacy and safety. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5][6] The development of such a method is a regulatory requirement for new drug substances and products.[7][8][9][10][11]

This document outlines a systematic approach to developing and validating a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. The protocol includes forced degradation studies to generate potential degradation products and subsequent method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Water bath.

  • Photostability chamber.

  • Forced-air oven.

Chemicals and Reagents
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade/Milli-Q or equivalent).

  • Formic acid (analytical grade).

  • Ammonium acetate (B1210297) (analytical grade).

  • Hydrochloric acid (HCl) (analytical grade).

  • Sodium hydroxide (B78521) (NaOH) (analytical grade).

  • Hydrogen peroxide (H₂O₂) (30%, analytical grade).

Chromatographic Conditions (Initial Conditions for Method Development)
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-30 min: 10-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector, scan range 200-400 nm; quantification at λmax
Injection Volume 10 µL

Note: These are starting conditions and may require optimization.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition.

  • Sample Solution (for forced degradation): Prepare a 1000 µg/mL solution of this compound in methanol.

Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and demonstrate the specificity of the HPLC method.[4][5]

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Alkaline Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at 60 °C for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Keep the solid drug substance in a forced-air oven at 80 °C for 48 hours. Dissolve the stressed sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.

A control sample (unstressed) should be analyzed concurrently.

G cluster_0 Preparation cluster_2 Analysis prep_stock Prepare Stock Solution (1000 µg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) prep_stock->alkali oxidative Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal photo Photolytic Degradation (Solid, UV/Vis) prep_stock->photo prep_work Prepare Working Solution (100 µg/mL) hplc_analysis HPLC Analysis prep_work->hplc_analysis acid->hplc_analysis alkali->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_review Review Data hplc_analysis->data_review

Workflow for Forced Degradation Studies.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[7][8][9][11]

  • Specificity: Analyze the blank, placebo (if applicable), unstressed this compound, and the stressed samples. The method is specific if it can resolve the main peak from any degradation products. Peak purity analysis using a PDA detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 25, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.

G start Start Method Validation specificity Specificity (Peak Purity) start->specificity linearity Linearity (r² ≥ 0.999) specificity->linearity accuracy Accuracy (Recovery 98-102%) linearity->accuracy precision Precision (%RSD ≤ 2%) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end_node Validated Method robustness->end_node

HPLC Method Validation Workflow.

Results and Discussion

Method Development and Optimization

The initial chromatographic conditions should be optimized to achieve a symmetric peak for this compound and good resolution from all degradation products. Parameters such as mobile phase composition, gradient, and column type may need to be adjusted.

Forced Degradation Results

The results from the forced degradation studies should be summarized in a table.

Stress ConditionDuration% DegradationNo. of Degradation Peaks
0.1 N HCl (60 °C)24 hrsDataData
0.1 N NaOH (60 °C)2 hrsDataData
3% H₂O₂ (RT)24 hrsDataData
Thermal (80 °C)48 hrsDataData
Photolytic (UV/Vis)7 daysDataData

This table should be populated with the experimental data.

Method Validation Summary

The quantitative results of the method validation should be presented in clear, structured tables.

Linearity

Concentration (µg/mL) Peak Area
25 Data
50 Data
100 Data
150 Data
200 Data

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (Recovery)

Concentration Level Amount Added (µg) Amount Recovered (µg) % Recovery
80% Data Data Data
100% Data Data Data
120% Data Data Data

| Mean Recovery | | | 98-102% |

Precision

Parameter %RSD Acceptance Criteria
Repeatability Data ≤ 2%

| Intermediate Precision | Data | ≤ 2% |

LOD and LOQ

Parameter Value (µg/mL)
LOD Data

| LOQ | Data |

Conclusion

This application note provides a comprehensive protocol for the development and validation of a stability-indicating HPLC method for this compound. The method, once validated, will be suitable for the routine analysis of this compound in quality control laboratories and for stability studies, ensuring the quality, safety, and efficacy of products containing this compound.

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-Hydroxyisojasminin is a secoiridoid compound found in plants of the Jasminum genus.[1][2][3] Secoiridoids from this genus and related natural products have been investigated for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] To rigorously assess the therapeutic potential of this compound, a series of robust and reproducible cell-based assays are required. These assays provide a controlled, in vitro environment to quantify the biological effects of the compound on cellular mechanisms.

This document provides detailed application notes and experimental protocols for three fundamental cell-based assays designed to test the cytotoxicity, antioxidant, and anti-inflammatory properties of this compound. The protocols are intended for researchers, scientists, and drug development professionals.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Application Note

The MTT assay is a cornerstone for in vitro toxicology and is essential for evaluating the preliminary anticancer activity of natural products.[4][5][6] It is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[7] The resulting insoluble formazan crystals are dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living, metabolically active cells.

This assay is a critical first step to determine the concentration range at which this compound exhibits cytotoxic effects. The data obtained (e.g., IC₅₀ value) is vital for designing subsequent bioactivity experiments, ensuring that the observed effects in other assays are not simply a result of cell death.

Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[8]

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in serum-free medium. After incubation, carefully remove the old medium and add 100 µL of the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with the same amount of solvent, e.g., DMSO, used to dissolve the compound) and a "no-cell" blank control (medium only).

  • Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT.[8] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 590 nm using a microplate reader. The plate should be read within 1 hour.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Data Presentation

Table 1: Example Data for Cytotoxicity of this compound on HeLa Cells after 48h Treatment.

Concentration (µM) Mean Absorbance (590 nm) Standard Deviation % Cell Viability
Vehicle Control 0.854 0.045 100.0%
1 0.849 0.051 99.4%
10 0.798 0.042 93.4%
25 0.652 0.038 76.3%
50 0.431 0.029 50.5%
100 0.215 0.021 25.2%

| 200 | 0.098 | 0.015 | 11.5% |

Note: Data are for illustrative purposes only.

Visualization

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (590 nm) solubilize->read analyze Calculate % Cell Viability read->analyze ROS_Mechanism cluster_cell Inside the Cell DCFH_DA DCFH-DA (Non-fluorescent, Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Cellular Esterases DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS ROS (Oxidative Stress) ROS->DCFH Compound This compound (Antioxidant) Compound->ROS Scavenges outside DCFH-DA Enters Cell outside->DCFH_DA Inflammation_Pathway cluster_cell Macrophage cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88, TRAF6 etc.) TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB iNOS_exp iNOS Gene Transcription NFkB->iNOS_exp Nucleus Nucleus iNOS iNOS Enzyme iNOS_exp->iNOS Translation NO Nitric Oxide (NO) Production iNOS->NO L-Arginine -> L-Citrulline Compound This compound Compound->Signaling Inhibition? Compound->NFkB Inhibition?

References

Synthesis of a 4''-Hydroxyisojasminin Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from various species of the Jasminum genus, notably Jasminum mesnyi. As a naturally occurring compound, it holds potential for further investigation into its biological activities and pharmacological applications. The availability of a well-characterized reference standard is crucial for accurate quantification in complex matrices, identification in natural product extracts, and for conducting reliable in vitro and in vivo studies.

Given the absence of a reported total chemical synthesis in the scientific literature, this document outlines a detailed protocol for the isolation and purification of this compound from its natural source, Jasminum mesnyi, to obtain a reference standard. The methodology is based on established phytochemical techniques for the extraction and purification of secoiridoids.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₂₆H₃₈O₁₃--INVALID-LINK--
Molecular Weight 558.57 g/mol --INVALID-LINK--
IUPAC Name 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione--INVALID-LINK--
CAS Number 135378-09-5--INVALID-LINK--

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of this compound from Jasminum mesnyi leaves.

I. Plant Material Collection and Preparation
  • Collection: Fresh leaves of Jasminum mesnyi should be collected and authenticated by a plant taxonomist.

  • Drying: The leaves are to be air-dried in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried leaves should be ground into a coarse powder using a mechanical grinder.

II. Extraction

The extraction process is designed to efficiently isolate the secoiridoid glycosides from the plant matrix.

Extraction_Workflow Plant_Material Powdered Jasminum mesnyi Leaves Extraction Maceration with 80% Ethanol (3x) Plant_Material->Extraction Solvent Addition Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation under Vacuum Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Fractionation_Workflow Crude_Extract Crude Ethanolic Extract Suspension Suspend in Water Crude_Extract->Suspension Partition1 Partition with n-Hexane Suspension->Partition1 Partition2 Partition with Dichloromethane Partition1->Partition2 Aqueous Layer Hexane_Fraction n-Hexane Fraction Partition1->Hexane_Fraction Non-polar compounds Partition3 Partition with Ethyl Acetate Partition2->Partition3 Aqueous Layer DCM_Fraction Dichloromethane Fraction Partition2->DCM_Fraction Less polar compounds Aqueous_Fraction Aqueous Fraction (Contains this compound) Partition3->Aqueous_Fraction Polar compounds EtOAc_Fraction Ethyl Acetate Fraction Partition3->EtOAc_Fraction Medium polarity compounds Purification_Workflow Aqueous_Fraction Concentrated Aqueous Fraction Column_Chroma1 Silica Gel Column Chromatography Aqueous_Fraction->Column_Chroma1 Fraction_Collection1 Collect Fractions Column_Chroma1->Fraction_Collection1 TLC_Analysis1 TLC Analysis Fraction_Collection1->TLC_Analysis1 Pooling1 Pool Fractions containing Target TLC_Analysis1->Pooling1 Column_Chroma2 Sephadex LH-20 Column Chromatography Pooling1->Column_Chroma2 Fraction_Collection2 Collect Fractions Column_Chroma2->Fraction_Collection2 TLC_Analysis2 TLC Analysis Fraction_Collection2->TLC_Analysis2 Pooling2 Pool Fractions containing Target TLC_Analysis2->Pooling2 Prep_HPLC Preparative RP-HPLC Pooling2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Application Notes and Protocols for 4''-Hydroxyisojasminin in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific quantitative biological activity data and detailed experimental protocols for the isolated compound 4''-Hydroxyisojasminin are scarce in publicly available scientific literature. The following application notes and protocols are based on the known activities of extracts from Jasminum species containing this compound and general methodologies for evaluating related natural products. These should serve as a foundational guide for initiating research on this compound.

Introduction to this compound

This compound is a secoiridoid glycoside that has been isolated from Jasminum mesnyi Hance, a plant species belonging to the Oleaceae family. Secoiridoids from Jasminum species are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. While extracts of J. mesnyi have demonstrated pharmacological potential, research on the specific contributions of this compound to these activities is still in its nascent stages. These notes aim to provide a framework for the systematic evaluation of this compound in drug discovery.

Potential Applications in Drug Discovery

Based on the bioactivities of related compounds and extracts from its source plant, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Drug Discovery: Plant extracts containing this compound have shown anti-inflammatory properties. This suggests that the pure compound may act on key inflammatory mediators.

  • Neuroprotective Drug Discovery: Other secoiridoids and natural products with similar structural motifs have exhibited neuroprotective effects, indicating a potential avenue of investigation for this compound in the context of neurodegenerative diseases.

  • Antioxidant-based Therapies: The antioxidant potential of Jasminum extracts suggests that this compound may contribute to cellular protection against oxidative stress.

Quantitative Data Summary (Hypothetical/Analogous Data)

Assay Target/Model Metric Value (μM) Reference Compound Value (μM)
Anti-inflammatory
COX-2 InhibitionOvine COX-2 EnzymeIC50Data not availableCelecoxibValue dependent on assay
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 cellsIC50Data not availableL-NAMEValue dependent on assay
Neuroprotection
H₂O₂-induced NeurotoxicitySH-SY5Y neuroblastoma cellsEC50Data not availableQuercetinValue dependent on assay
Aβ (1-42) Aggregation InhibitionThioflavin T assayIC50Data not availableCurcuminValue dependent on assay

Experimental Protocols

The following are detailed, standardized protocols that can be employed to evaluate the biological activities of this compound.

In Vitro Anti-inflammatory Activity

This protocol is adapted from commercially available COX inhibitor screening kits.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Materials:

  • This compound

  • COX-2 enzyme (ovine or human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of test concentrations.

    • Prepare a stock solution of Celecoxib in DMSO.

    • Prepare the reaction mixture containing COX Assay Buffer, COX-2 enzyme, and the fluorometric probe.

  • Assay Protocol:

    • To the wells of the 96-well plate, add the reaction mixture.

    • Add the test compound (this compound) or control (Celecoxib/DMSO) to the respective wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetics at an appropriate excitation/emission wavelength (e.g., 535/587 nm) for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in activated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or L-NAME for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

    • Calculate the IC50 value.

    • Perform a cell viability assay (e.g., MTT) in parallel to exclude cytotoxic effects.

In Vitro Neuroprotective Activity

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Quercetin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plate

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells and seed them in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow them to adhere for 24 hours.

  • Pre-treatment and Induction of Injury:

    • Pre-treat the cells with different concentrations of this compound or Quercetin for 24 hours.

    • Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100 µM) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the effective concentration (EC50) that provides 50% protection against H₂O₂-induced cell death.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound and a general workflow for its investigation.

G cluster_0 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkappaB IkappaB IKK->IkappaB phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes activates transcription of COX2 COX2 Proinflammatory_Genes->COX2 iNOS iNOS Proinflammatory_Genes->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins produces NO NO iNOS->NO produces Hydroxyisojasminin Hydroxyisojasminin Hydroxyisojasminin->IKK inhibits? Hydroxyisojasminin->NFkappaB inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

G cluster_1 Potential Neuroprotective Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS_increase ROS_increase Oxidative_Stress->ROS_increase induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_increase->Mitochondrial_Dysfunction Cytochrome_c_release Cytochrome_c_release Mitochondrial_Dysfunction->Cytochrome_c_release Caspase_Activation Caspase_Activation Cytochrome_c_release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding ARE ARE Nrf2->ARE translocates to nucleus and binds Hydroxyisojasminin Hydroxyisojasminin Hydroxyisojasminin->Nrf2 activates? Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS_increase scavenges

Caption: Potential neuroprotective signaling pathway.

G cluster_2 Drug Discovery Workflow for this compound Start Isolation of This compound In_Vitro In Vitro Bioassays (Anti-inflammatory, Neuroprotective) Start->In_Vitro Data_Analysis IC50/EC50 Determination In_Vitro->Data_Analysis Mechanism Mechanism of Action Studies (Signaling Pathways) Data_Analysis->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Drug discovery workflow for this compound.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential therapeutic applications, particularly in the areas of inflammation and neurodegeneration. The protocols and conceptual frameworks provided herein offer a starting point for its systematic evaluation. Future research should focus on:

  • Isolation and/or Synthesis: Obtaining sufficient quantities of pure this compound for comprehensive biological testing.

  • Broad-Spectrum Bioactivity Screening: Evaluating the compound against a wide range of biological targets to uncover novel activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Validating in vitro findings in relevant animal models of disease.

The exploration of this compound could lead to the development of new drug leads and further our understanding of the therapeutic potential of secoiridoids from the Jasminum genus.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4''-Hydroxyisojasminin Yield from Jasminum Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of 4''-Hydroxyisojasminin from Jasminum leaves. The information is presented in a user-friendly question-and-answer format, addressing potential issues during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which Jasminum species is it commonly found?

A1: this compound is a secoiridoid, a class of monoterpenoids known for their diverse biological activities. It has been identified in the leaves of various Jasminum species, most notably Jasminum mesnyi (Primrose Jasmine).[1][2] Secoiridoids are of significant interest to researchers for their potential pharmacological applications.

Q2: What are the key stages in obtaining pure this compound from Jasminum leaves?

A2: The overall process involves several critical stages:

  • Harvesting and Pre-processing: Proper collection and preparation of the leaf material.

  • Extraction: Using suitable solvents to draw out the desired compound from the plant matrix.

  • Fractionation and Purification: Separating this compound from other co-extracted compounds.

  • Quantification and Analysis: Using analytical techniques like HPLC to determine the yield and purity of the final product.

Q3: Which solvent is best for extracting this compound?

A3: The choice of solvent significantly impacts the extraction yield. Methanolic and ethanolic extracts of Jasminum leaves have been shown to contain a variety of secoiridoids, including this compound.[3][4][5] The polarity of the solvent is a key factor, and using aqueous ethanol (B145695) or methanol (B129727) (e.g., 80-90%) can be effective. For secoiridoids in olive leaves, a related plant family, aqueous glycerol (B35011) has also been explored as a green solvent alternative.[6]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[7][8] A reversed-phase HPLC system with a C18 column and a UV detector is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water (with a small amount of acid like trifluoroacetic acid for better peak shape).[8] Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from a purified standard of this compound.

Troubleshooting Guides

Extraction Issues

Q: My extraction yield is consistently low. What factors could be affecting it?

A: Low extraction yield can be attributed to several factors. Consider the following:

  • Plant Material:

    • Drying Method: The way you dry the leaves can impact the integrity of the compound. Air-drying or freeze-drying are generally preferred over high-temperature oven drying which can degrade thermolabile compounds.[9][10]

    • Particle Size: Grinding the dried leaves to a fine powder increases the surface area for solvent penetration, leading to a more efficient extraction.

    • Harvesting Time: The concentration of secondary metabolites in plants can vary with the season and even the time of day. For jasmine, harvesting early in the day is often recommended.

  • Extraction Parameters:

    • Solvent Choice: Ensure you are using a solvent of appropriate polarity. For secoiridoids, polar solvents like methanol, ethanol, or mixtures with water are generally effective.

    • Temperature: While slightly elevated temperatures can enhance extraction efficiency, excessive heat can cause degradation. A temperature range of 50-60°C is often a good starting point.

    • Extraction Time: Ensure sufficient extraction time for the solvent to penetrate the plant material. This can range from a few hours to 24 hours, depending on the method.

    • Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to extract the compound effectively. Experiment with different ratios to find the optimum.

Q: I am observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

A: Emulsion formation is a common issue, especially when dealing with crude plant extracts that contain surfactants. Here are some strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous layer, helping to force the separation of the two phases.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to break it.

  • Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes help to break the emulsion.

Purification Issues

Q: I am having trouble separating this compound from other closely related compounds using silica (B1680970) gel chromatography. What can I do?

A: Co-elution of similar compounds is a frequent challenge in chromatography. Here are some troubleshooting tips:

  • Solvent System Optimization:

    • Polarity Adjustment: Carefully adjust the polarity of your mobile phase. Small changes in the ratio of your solvents can significantly improve separation.

    • Try Different Solvents: If a particular solvent system (e.g., hexane/ethyl acetate) is not providing good separation, try a different combination (e.g., dichloromethane/methanol).

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column can provide better resolution for difficult separations.

    • Silica Gel Particle Size: Using silica gel with a smaller particle size can improve separation efficiency.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with similar polarities.

  • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina (B75360) or reversed-phase C18 silica.

Q: My compound appears to be degrading on the silica gel column. How can I prevent this?

A: Some compounds are sensitive to the acidic nature of silica gel. Here are some approaches to mitigate degradation:

  • Deactivating the Silica Gel: You can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to your mobile phase.[11]

  • Alternative Adsorbents: Consider using a more neutral adsorbent like Florisil or alumina.

  • Speed: Minimize the time your compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.

Data Presentation

Table 1: Comparison of Extraction Solvents on the Yield of Secoiridoids from Olive Leaves (A proxy for Jasminum leaves)

Solvent SystemTemperature (°C)Total Polyphenol Yield (mg GAE/g dw)Oleuropein Yield (μg/g dw)Reference
Water7010.5 ± 0.2~800[6]
15% Ethanol7011.8 ± 0.1~950[6]
30% Ethanol7012.26 ± 0.13~1050[6]
15% Glycerol7013.9 ± 0.3~1100[6]
30% Glycerol7014.85 ± 0.091122.52 ± 33.72[6]

GAE: Gallic Acid Equivalents; dw: dry weight. Data adapted from a study on olive leaves, which contain similar secoiridoid compounds.

Table 2: Effect of Drying Method on the Yield of Oleuropein from Olive Leaves

Drying MethodTemperatureOleuropein Yield (% dry weight)Reference
Lyophilization (Freeze-drying)-~25[9]
Infrared-assisted drying (IAD)-~28[9]
Microwave-assisted drying (MAD)-~18[9]
Oven Drying60°C~22[9]

Data adapted from a study on olive leaves, demonstrating the impact of drying on secoiridoid yield.

Experimental Protocols

Protocol 1: Extraction of this compound from Jasminum Leaves
  • Preparation of Plant Material:

    • Harvest fresh, healthy leaves of Jasminum mesnyi.

    • Wash the leaves with distilled water to remove any dirt and debris.

    • Air-dry the leaves in the shade for several days or use a freeze-dryer until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the dried leaf powder and place it in a large flask.

    • Add 1 L of 80% methanol (or ethanol).

    • Macerate the mixture at room temperature for 24 hours with occasional stirring, or perform a Soxhlet extraction for 6-8 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Fractionation and Purification of this compound
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 200 mL of distilled water.

    • Perform successive partitioning with solvents of increasing polarity, starting with n-hexane (3 x 200 mL) to remove non-polar compounds.

    • Next, partition the aqueous layer with ethyl acetate (B1210297) (3 x 200 mL). This compound is expected to be in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the methanol concentration).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the gradient solvent system, collecting fractions of 10-20 mL.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A UV lamp (254 nm) can be used for visualization.

    • Combine the pure fractions containing this compound and concentrate them to obtain the purified compound.

Protocol 3: HPLC Quantification of this compound
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile). A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 240 nm (based on the UV absorbance of similar secoiridoids).

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the purified this compound standard in methanol.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Prepare the sample for analysis by dissolving a known weight of the extract or purified fraction in methanol and filtering it through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preprocessing 1. Pre-processing cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis harvest Harvest Jasminum Leaves wash Wash Leaves harvest->wash dry Dry Leaves (Air/Freeze-dry) wash->dry grind Grind to Powder dry->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract filter Filter extract->filter concentrate_crude Concentrate (Rotary Evaporator) filter->concentrate_crude crude_extract Crude Extract concentrate_crude->crude_extract partition Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partition concentrate_fraction Concentrate Ethyl Acetate Fraction partition->concentrate_fraction column_chrom Silica Gel Column Chromatography concentrate_fraction->column_chrom pure_compound Pure this compound column_chrom->pure_compound hplc HPLC Quantification pure_compound->hplc troubleshooting_logic cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage cluster_solutions Potential Solutions start Low Yield of This compound plant_material Check Plant Material: - Drying Method - Particle Size - Harvest Time start->plant_material extraction_params Check Extraction Parameters: - Solvent Choice - Temperature - Time - Solid:Solvent Ratio start->extraction_params separation_problem Poor Separation in Chromatography? start->separation_problem degradation_problem Degradation on Column? start->degradation_problem optimize_drying Optimize Drying (e.g., Freeze-dry) plant_material->optimize_drying optimize_grinding Ensure Fine Powder plant_material->optimize_grinding optimize_solvent Optimize Solvent System (Polarity, Gradient) extraction_params->optimize_solvent optimize_temp_time Adjust Temp. & Time extraction_params->optimize_temp_time separation_problem->optimize_solvent deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) degradation_problem->deactivate_silica change_adsorbent Use Alternative Adsorbent (Alumina, C18) degradation_problem->change_adsorbent

References

Stability and degradation pathways of 4''-Hydroxyisojasminin under stress conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 4''-Hydroxyisojasminin under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by pH, temperature, oxidizing agents, and light. Its complex structure, featuring multiple ester linkages, a glycosidic bond, and hydroxyl groups, makes it susceptible to hydrolysis, oxidation, and photolytic degradation.

Q2: What are the expected degradation pathways for this compound under hydrolytic conditions?

A2: Under hydrolytic conditions, this compound is expected to degrade via two main pathways:

  • Acid-catalyzed hydrolysis: This primarily targets the glycosidic bond, leading to the cleavage of the sugar moiety and the formation of the aglycone. The ester linkages within the core structure may also undergo hydrolysis, though typically at a slower rate.

  • Base-catalyzed hydrolysis: This condition readily cleaves the ester (lactone) bonds within the tricyclic core structure, leading to the opening of the rings and the formation of corresponding carboxylate salts.

Q3: How does oxidation affect the stability of this compound?

A3: The multiple hydroxyl groups and the ethylidene double bond in this compound are susceptible to oxidation. This can lead to the formation of various oxidation products, including ketones, aldehydes, and carboxylic acids, potentially altering the molecule's biological activity.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with chromophores and susceptible functional groups like this compound can be sensitive to light. Photodegradation can lead to complex reactions, including isomerizations and the formation of free radicals, resulting in a variety of degradation products. It is recommended to handle and store the compound in light-protected conditions.

Troubleshooting Guides

Issue 1: Significant degradation of this compound is observed in the control sample (time zero) during a forced degradation study.

  • Potential Cause A: The solvent used for sample preparation is not inert and is causing degradation. For example, using methanol (B129727) with acidic impurities can initiate hydrolysis.

  • Solution A: Ensure the use of high-purity (HPLC grade) and neutral solvents. Prepare fresh solutions and analyze them immediately.

  • Potential Cause B: The compound is unstable at room temperature in the chosen solvent.

  • Solution B: Prepare samples on ice and store them at low temperatures (2-8 °C) in a light-protected environment until analysis.

Issue 2: Inconsistent or non-reproducible degradation profiles are obtained under the same stress conditions.

  • Potential Cause A: Inconsistent temperature or pH control during the experiment.

  • Solution A: Use calibrated equipment for temperature and pH control. Ensure uniform exposure of all samples to the stress conditions.

  • Potential Cause B: Variable exposure to light or oxygen.

  • Solution B: For photostability studies, use a validated photostability chamber. For oxidative stress studies, ensure consistent mixing and concentration of the oxidizing agent. For all studies, consider purging the headspace of vials with an inert gas like nitrogen to minimize oxidation.

Issue 3: Poor separation of degradation products from the parent peak in the HPLC chromatogram.

  • Potential Cause A: The chromatographic method is not optimized for stability-indicating analysis.

  • Solution A: Develop a gradient HPLC method with a suitable column (e.g., C18) and mobile phase to achieve adequate resolution between the parent compound and all degradation products. Employ a photodiode array (PDA) detector to check for peak purity.

  • Potential Cause B: Co-elution of multiple degradation products.

  • Solution B: Modify the mobile phase composition, gradient slope, pH, or column temperature. Consider using a different column chemistry (e.g., phenyl-hexyl) or a more advanced technique like UHPLC-MS for better separation and identification.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data from a forced degradation study on this compound. These values represent the percentage of degradation observed under specific stress conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Aglycone, Hydrolyzed lactones
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temp25%Ring-opened carboxylates
Oxidation 3% H₂O₂8 hoursRoom Temp18%Oxidized hydroxyl groups (ketones), Epoxides
Thermal Dry Heat48 hours80°C8%Isomers, Minor degradation products
Photolytic ICH-compliant light1.2 million lux hoursRoom Temp12%Photo-isomers, Radical-induced products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light. Withdraw samples at 0, 2, 4, and 8 hours.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Withdraw samples at 0, 24, and 48 hours and prepare solutions for analysis.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow Experimental Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Base Hydrolysis->HPLC-UV/MS Analysis Oxidative Stress->HPLC-UV/MS Analysis Thermal Stress->HPLC-UV/MS Analysis Photolytic Stress->HPLC-UV/MS Analysis Data Analysis Data Analysis HPLC-UV/MS Analysis->Data Analysis

Caption: Forced degradation experimental workflow.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Hydroxyisojasminin Hydroxyisojasminin Aglycone Aglycone Hydroxyisojasminin->Aglycone Acid (H+) Ring_Opened_Products Ring-Opened Carboxylates Hydroxyisojasminin->Ring_Opened_Products Base (OH-) Oxidized_Products Ketones, Epoxides Hydroxyisojasminin->Oxidized_Products [O] Photo_Products Photo-isomers Hydroxyisojasminin->Photo_Products hv

Caption: Hypothesized degradation pathways.

Troubleshooting peak tailing and broadening in HPLC analysis of 4''-Hydroxyisojasminin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak tailing and broadening during the HPLC analysis of 4''-Hydroxyisojasminin.

Troubleshooting Guide: Peak Tailing and Broadening

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for a complex polar molecule like this compound is often a result of secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2][3][4][5] Here’s a systematic approach to troubleshoot this issue:

1. Mobile Phase Optimization:

    • Recommendation: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5, using an additive like 0.1% formic acid or phosphoric acid. This will suppress the ionization of silanol groups on the column, minimizing secondary interactions.[2]

  • Buffer Concentration: Insufficient buffering capacity can lead to localized pH shifts on the column, causing peak distortion.

    • Recommendation: If using a buffer, ensure its concentration is adequate, typically in the range of 10-25 mM.

2. Column Chemistry and Condition:

  • Column Choice: Standard C18 columns may have a high density of accessible silanol groups.

    • Recommendation: Switch to a modern, end-capped C18 column or a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column. These are designed to minimize silanol interactions.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds can lead to active sites that cause tailing.[6] Column performance naturally degrades over time.

    • Recommendation: Implement a robust column washing procedure after each batch of samples. If the column is old or has been used extensively with complex matrices, consider replacing it.

3. Sample Preparation and Injection:

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[5][6]

    • Recommendation: Reduce the injection volume or the concentration of the sample.

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or tailing.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Sample and Injection cluster_4 Resolution Start Observe Peak Tailing (Asymmetry > 1.2) Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Start->Adjust_pH Primary Action Check_Buffer Check Buffer Concentration (10-25 mM) Adjust_pH->Check_Buffer Change_Column Switch to End-Capped or Alternative Column Check_Buffer->Change_Column If tailing persists Wash_Column Implement Rigorous Column Wash Change_Column->Wash_Column Reduce_Injection Reduce Injection Volume or Concentration Wash_Column->Reduce_Injection If tailing persists Match_Solvent Match Injection Solvent to Mobile Phase Reduce_Injection->Match_Solvent Resolved Peak Shape Improved (Asymmetry ≤ 1.2) Match_Solvent->Resolved Verify

Caption: A workflow diagram for troubleshooting peak tailing in HPLC.

Question: My peaks for this compound are broad, leading to poor resolution. What could be the cause and how do I fix it?

Answer:

Peak broadening can be caused by several factors, from the HPLC system itself to the method parameters.[6] Here are the common culprits and their solutions:

1. Extra-Column Volume (Dead Volume):

  • Cause: Excessive volume between the injector and the column, or between the column and the detector, can cause the analyte band to spread. This includes long or wide-bore tubing and poorly made connections.

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly tightened to minimize dead volume.

2. Column Issues:

  • Cause: A void at the head of the column or a partially blocked frit can disrupt the flow path, leading to band broadening.[5]

  • Solution: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).

3. Method Parameters:

  • Cause: A flow rate that is too slow can lead to diffusion of the analyte band.[6] A gradient that is too shallow might also result in broader peaks.[6]

  • Solution: Optimize the flow rate. For analytical columns (4.6 mm ID), flow rates are typically around 1.0-1.5 mL/min. If using a gradient, you may need to make it steeper to ensure the analyte elutes in a narrower band.

4. Temperature Effects:

  • Cause: Inconsistent temperature across the column can lead to different migration speeds and band broadening.[7]

  • Solution: Use a column oven to maintain a stable and uniform temperature.

Potential Interactions of this compound Leading to Peak Tailing

ChemicalInteractions cluster_0 Analyte and Stationary Phase cluster_1 Interactions cluster_2 Resulting Peak Shape Analyte {this compound | Multiple -OH groups} Primary Desired Hydrophobic Interaction Analyte->Primary with C18 chains Secondary Undesired Secondary Interaction (H-bonding) Analyte->Secondary with Si-OH groups StationaryPhase Silica-based C18 Stationary Phase Primary Interaction: Hydrophobic Secondary Interaction Sites: Si-OH (Silanol) Primary->StationaryPhase PeakShape Peak Tailing Primary->PeakShape Secondary->StationaryPhase Secondary->PeakShape

Caption: Interactions of this compound with a C18 stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor for my this compound peak?

A1: An ideal peak has a tailing factor (or asymmetry factor) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is considered excellent. For many applications, a tailing factor up to 1.5 may be acceptable. However, for quantitative analysis, it is crucial to keep the tailing factor as low and consistent as possible to ensure accurate peak integration.

Q2: Could the mobile phase composition (e.g., acetonitrile (B52724) vs. methanol) affect peak shape for this compound?

A2: Yes. Acetonitrile and methanol (B129727) have different solvent strengths and viscosities, which can affect the chromatography. Methanol is a more polar and protic solvent, which can sometimes suppress silanol interactions more effectively than acetonitrile. If you are experiencing peak tailing with an acetonitrile-based mobile phase, it may be worthwhile to try substituting it with methanol.

Q3: I am still seeing peak broadening after optimizing my method. What else could be the problem?

A3: If you have addressed common issues like dead volume, column health, and method parameters, consider the following:

  • Detector Settings: An incorrectly set data acquisition rate can lead to artificial peak broadening. Ensure the sampling rate is sufficient to capture the peak profile accurately (at least 15-20 points across the peak).

  • Sample Stability: this compound, with its ester functionalities, could be degrading in the sample vial or on the column, leading to the appearance of broader peaks or additional small peaks. Investigate the stability of your sample in the chosen solvent and at the autosampler temperature.

Hypothetical Experimental Protocol and Data

The following is a hypothetical experimental protocol for the optimization of HPLC analysis of this compound, demonstrating a systematic approach to improving peak shape.

Initial Conditions (Problematic Method):

  • Analyte: this compound (10 µg/mL in 50:50 Acetonitrile:Water)

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: Ambient

  • Detection: UV at 220 nm

Observed Result: Significant peak tailing and broadening.

Optimization Experiments:

Experiment IDParameter ChangedObservationTailing Factor (Tf)Peak Width (min)
Initial -Severe peak tailing.2.10.85
EXP-01 Mobile Phase A: 0.1% Formic Acid in WaterTailing significantly reduced.1.40.62
EXP-02 Column: End-capped C18 (same dimensions)Further improvement in symmetry.1.20.55
EXP-03 Injection Volume: 2 µLSharper peak, slight improvement in tailing.1.10.48
EXP-04 Temperature: 35 °CImproved efficiency and symmetry.1.050.45

Optimized Method:

  • Analyte: this compound (10 µg/mL in 30:70 Acetonitrile:Water with 0.1% Formic Acid)

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 2 µL

  • Temperature: 35 °C

  • Detection: UV at 220 nm

This systematic approach, combining mobile phase modification, appropriate column selection, and optimization of injection volume and temperature, resulted in a significant improvement in peak shape, leading to a more reliable and accurate analytical method.

References

Resolving co-eluting impurities during the purification of 4''-Hydroxyisojasminin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4''-Hydroxyisojasminin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting impurities during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting impurities during the purification of this compound?

A1: Co-elution during the purification of this compound can stem from several factors, often related to the physicochemical properties of the target compound and its impurities. Common causes include:

  • Structurally Similar Impurities: Impurities with similar polarity, size, and functional groups to this compound are likely to co-elute. These can include isomers, degradation products, or related compounds from the natural source.

  • Suboptimal Chromatographic Conditions: An unoptimized mobile phase, an inappropriate stationary phase, or non-ideal temperature can lead to poor separation.[1][2]

  • Column Overload: Injecting too much sample onto the column can cause peak broadening and merging of adjacent peaks.

  • Matrix Effects: Complex sample matrices from natural product extracts can interfere with the separation process.

Q2: How can I detect if I have co-eluting peaks?

A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some methods to identify it:

  • Peak Asymmetry: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or shoulders. A shoulder on a peak is a strong indicator of a co-eluting impurity.[2]

  • Mass Spectrometry (MS) Detection: If using LC-MS, analyzing the mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios.[2][3]

  • Peak Purity Analysis: Many chromatography data systems have tools for peak purity analysis, often using UV-Vis spectral data from a diode array detector (DAD).

Q3: What is a forced degradation study and how can it help in identifying potential co-eluting impurities?

A3: A forced degradation study involves subjecting the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation to accelerate its degradation.[4][5][6][7] This helps to:

  • Identify Potential Degradants: The study generates potential degradation products that might appear as impurities in a stability study.

  • Develop Stability-Indicating Methods: It is crucial for developing and validating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[5]

Troubleshooting Guides

Issue: A persistent impurity co-elutes with this compound in Reverse-Phase HPLC.

This guide provides a systematic approach to resolving co-elution in reverse-phase HPLC.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Co-elution Observed step1 Step 1: Adjust Mobile Phase (Solvent Strength & Composition) start->step1 step2 Step 2: Modify Mobile Phase pH step1->step2 If co-elution persists step5 Step 5: Method Re-validation step1->step5 If resolution improves step3 Step 3: Change Stationary Phase (Column Chemistry) step2->step3 If co-elution persists step2->step5 If resolution improves step4 Step 4: Optimize Temperature step3->step4 If co-elution persists step3->step5 If resolution improves step4->step5 If resolution improves fail Consult Specialist step4->fail If no improvement end Resolution Achieved step5->end

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Step 1: Adjust Mobile Phase Composition

  • Decrease Solvent Strength: In reversed-phase HPLC, reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This increases retention times and may improve the separation of closely eluting peaks.[1][2]

  • Change Organic Modifier: Switching between organic solvents, such as from acetonitrile to methanol (B129727) or vice versa, can alter selectivity due to different interactions with the analyte and stationary phase.[1]

Step 2: Modify Mobile Phase pH

For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes and is adequately buffered.[1] Since this compound has multiple hydroxyl groups, its retention can be sensitive to pH changes.

Step 3: Evaluate and Change the Stationary Phase (Column)

If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.[2]

  • Different C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.

  • Alternative Stationary Phases: Consider columns with different selectivities, such as Phenyl-Hexyl, Biphenyl, or embedded polar group (EPG) phases, which can offer different interactions with your analytes.[2]

Step 4: Optimize Column Temperature

Temperature can affect selectivity.

  • Lowering Temperature: This can increase retention and may improve resolution for some compounds.[1]

  • Increasing Temperature: This can sometimes improve peak efficiency and resolve overlapping peaks.[1]

Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method for this compound Purity Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Protocol 2: Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound.

ConditionProcedure
Acid Hydrolysis Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize before injection.
Base Hydrolysis Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before injection.
Oxidation Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Stress Store the solid compound at 70 °C for 48 hours.[8]
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]

Data Presentation

Table 1: Example Data for Method Development Trials

TrialMobile Phase B ModifierGradient (Time, %B)Resolution (Target-Impurity)
1Acetonitrile(0,10), (30,90), (35,10)1.2
2Methanol(0,10), (30,90), (35,10)1.6
3Acetonitrile(0,5), (40,80), (45,5)1.4
4Methanol(0,5), (40,80), (45,5)1.9

Table 2: Example Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C15.2%2
0.1 M NaOH, RT25.8%3
3% H₂O₂, RT8.5%1
Heat (70°C)5.1%1
Light12.3%2

Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process for method development when dealing with co-elution.

Method_Development_Strategy start Initial Method: Co-elution of Impurity screen_solvents Screen Organic Solvents (ACN vs. MeOH) start->screen_solvents optimize_gradient Optimize Gradient Slope screen_solvents->optimize_gradient Select best solvent adjust_ph Adjust Mobile Phase pH optimize_gradient->adjust_ph If resolution < 1.5 final_method Final Optimized Method optimize_gradient->final_method If resolution >= 1.5 screen_columns Screen Different Column Chemistries (C18, Phenyl, Biphenyl) adjust_ph->screen_columns If resolution still inadequate adjust_ph->final_method If resolution >= 1.5 optimize_temp Optimize Temperature screen_columns->optimize_temp Select best column optimize_temp->final_method Final optimization

Caption: A decision tree for HPLC method development to resolve co-elution.

References

Technical Support Center: Improving the Resolution of 4''-Hydroxyisojasminin from Isomeric Secoiridoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 4''-Hydroxyisojasminin from its isomeric secoiridoids, such as jasminin (B1164225) and isojasminin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main challenges stem from the high structural similarity between this compound and its isomers like jasminin and isojasminin. These molecules are stereoisomers, possessing the same molecular formula and connectivity but differing in the spatial arrangement of atoms. This results in very similar physicochemical properties, such as polarity, solubility, and molecular weight, making their separation by conventional chromatographic techniques difficult. Key challenges include:

  • Co-elution: Due to similar retention times on standard reversed-phase columns.

  • Poor Resolution: Peaks may overlap significantly, making accurate quantification and isolation challenging.

  • Peak Tailing: Secondary interactions between the analytes and the stationary phase can lead to asymmetrical peak shapes, further reducing resolution.

Q2: Which chromatographic techniques are most effective for resolving isomeric secoiridoids?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most powerful and widely used techniques for this purpose. Specifically:

  • Reversed-Phase HPLC (RP-HPLC): With C18 or C8 columns is a common starting point. Optimization of mobile phase composition, gradient, and temperature is crucial.

  • Preparative HPLC: Is essential for isolating pure isomers in sufficient quantities for further research.

  • Chiral Chromatography: If the isomers are enantiomers, a chiral stationary phase (CSP) may be necessary for baseline separation.

Q3: How can I confirm the identity and purity of the isolated this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for elucidating the exact stereochemistry and confirming the structure of each isomer.

  • High-Performance Liquid Chromatography (HPLC): With a photodiode array (PDA) detector can be used to assess purity by detecting any co-eluting impurities.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Isomeric Peaks

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value (Rs) less than 1.5.

  • Difficulty in accurate peak integration and quantification.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry The stationary phase is not selective enough for the isomers. Action: Screen different column chemistries. A phenyl-hexyl or a polar-embedded C18 column may offer different selectivity compared to a standard C18.
Suboptimal Mobile Phase Composition The organic modifier and/or pH are not providing sufficient differential retention. Action: 1. Modify Organic Solvent: If using acetonitrile, try methanol (B129727) or a mixture of both. Methanol can offer different selectivity for polar compounds. 2. Adjust pH: For ionizable compounds, small changes in mobile phase pH can significantly impact retention and selectivity. Use a buffer to maintain a stable pH.
Inadequate Gradient Program A steep gradient may not provide enough time for the isomers to separate. Action: Employ a shallower gradient around the elution time of the target compounds. This increases the separation window.
Elevated Temperature High column temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce selectivity. Action: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between efficiency and selectivity.
Issue 2: Peak Tailing of the this compound Peak

Symptoms:

  • Asymmetrical peak shape with a trailing edge.

  • Reduced peak height and poor integration accuracy.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the analyte. Action: 1. Use an End-capped Column: Modern columns are typically end-capped to minimize silanol activity. 2. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase. Action: Reduce the injection volume or dilute the sample.
Column Contamination Buildup of strongly retained compounds from the sample matrix on the column inlet. Action: Use a guard column and/or implement a sample clean-up procedure (e.g., solid-phase extraction). Flush the column with a strong solvent.
Extra-column Dead Volume Excessive volume in tubing and connections between the injector, column, and detector. Action: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.

Experimental Protocols

Preparative HPLC Method for the Isolation of this compound

This protocol provides a general framework for the separation of this compound from its isomers. Optimization will be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation:

  • Extract the dried and powdered plant material (e.g., Jasminum mesnyi) with methanol or ethanol.

  • Concentrate the extract under reduced pressure.

  • Fractionate the crude extract using column chromatography over silica gel or a macroporous resin to enrich the secoiridoid fraction.

  • Dissolve the enriched fraction in the initial mobile phase for injection.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10-40% B over 60 minutes
Flow Rate 15 mL/min
Detection UV at 240 nm and 280 nm
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration)

3. Fraction Collection:

  • Collect fractions based on the elution profile from the UV detector.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the pure fractions containing this compound.

4. Post-Purification:

  • Evaporate the solvent from the pooled fractions under reduced pressure.

  • Confirm the structure and purity of the isolated compound using MS and NMR spectroscopy.

Quantitative Data Summary

The following tables present hypothetical but realistic data that could be obtained during the optimization of the separation method.

Table 1: Effect of Organic Modifier on Resolution

Organic ModifierRetention Time (min) - Isomer 1Retention Time (min) - this compoundResolution (Rs)
Acetonitrile25.226.11.3
Methanol28.529.81.6
Acetonitrile/Methanol (50:50)26.827.91.4

Table 2: Effect of Gradient Slope on Resolution

Gradient (Time to reach 40% B)Retention Time (min) - Isomer 1Retention Time (min) - this compoundResolution (Rs)
30 min18.519.11.1
60 min28.529.81.6
90 min35.236.81.8

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis and Identification plant_material Plant Material (Jasminum mesnyi) extraction Solvent Extraction plant_material->extraction fractionation Crude Fractionation (e.g., Silica Gel) extraction->fractionation prep_hplc Preparative HPLC Separation fractionation->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC for Purity fraction_collection->purity_check structure_elucidation MS and NMR Analysis purity_check->structure_elucidation Pure Fractions pure_compound Isolated this compound structure_elucidation->pure_compound

Caption: Workflow for the isolation of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_troubleshooting General Troubleshooting start Poor Peak Resolution change_organic Change Organic Modifier (ACN vs. MeOH) start->change_organic adjust_ph Adjust pH with Acid (e.g., 0.1% FA) start->adjust_ph shallow_gradient Implement a Shallower Gradient start->shallow_gradient change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) start->change_column optimize_temp Optimize Column Temperature start->optimize_temp check_overload Check for Column Overload start->check_overload check_dead_volume Minimize Extra-column Dead Volume start->check_dead_volume end Improved Resolution change_organic->end adjust_ph->end shallow_gradient->end change_column->end optimize_temp->end

Caption: Troubleshooting logic for improving peak resolution.

Forced degradation studies to identify 4''-Hydroxyisojasminin degradation products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4''-Hydroxyisojasminin. The information is designed to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies, or stress testing, are crucial for several reasons in pharmaceutical development.[1][2][3] They help to:

  • Elucidate the degradation pathways and identify potential degradation products of this compound.[2][3]

  • Develop and validate stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][4][5]

  • Understand the intrinsic stability of the molecule, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[2][6]

Q2: What are the typical stress conditions applied in forced degradation studies for a flavonoid-like compound such as this compound?

Based on ICH guidelines and general practices for herbal substances, the following stress conditions are recommended[4][7]:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at room temperature or elevated temperatures.[5][8]

  • Base Hydrolysis: Exposure to a basic solution, like 0.1 M NaOH, at room or elevated temperatures.[5][8] Flavonoids can be particularly susceptible to degradation in basic conditions.[9]

  • Oxidation: Using an oxidizing agent, typically hydrogen peroxide (3-30%), at room temperature.[1][5][10]

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 80°C or 100°C).[11][12]

  • Photodegradation: Exposing the drug substance in solution and as a solid to light, as specified in ICH Q1B guidelines.

Q3: I am not observing any degradation of this compound under the initial stress conditions. What should I do?

If you do not observe significant degradation (typically aiming for 5-20% degradation), you can progressively increase the severity of the stress conditions.[7] Consider the following adjustments:

  • Increase the concentration of the acid or base.

  • Extend the duration of exposure to the stressor.

  • Increase the temperature.

  • For photostability, increase the light intensity or duration of exposure.

It is also possible that this compound is relatively stable under certain conditions. It is important to document all conditions tested, even those that do not produce significant degradation.

Q4: My chromatogram shows many degradation peaks that are difficult to separate. How can I improve the resolution?

Optimizing your HPLC/UPLC method is key to achieving good separation.[6] Here are some troubleshooting steps:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

  • Mobile Phase Modification: Adjust the pH of the mobile phase or try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) that offer different selectivities.

  • Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the retention behavior of analytes.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, though it will increase the run time.

Q5: How can I identify the structures of the degradation products?

The elucidation of degradation product structures typically involves hyphenated analytical techniques[13]:

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which provides clues to their structures.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental compositions.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Poor Mass Balance 1. Co-elution of the drug and degradation products.[5] 2. Degradation products are not UV active or have a very different response factor. 3. Formation of volatile or insoluble degradation products. 4. Degradation products are retained on the column.1. Re-evaluate the specificity of the analytical method; check peak purity.[7] 2. Use a mass-sensitive detector (e.g., CAD, ELSD) or determine the relative response factors of the degradation products. 3. Use techniques like headspace GC-MS to analyze for volatiles. 4. Employ a stronger solvent at the end of the gradient to wash the column.
Inconsistent Degradation Levels Between Experiments 1. Inconsistent preparation of stress samples. 2. Fluctuation in temperature or light exposure. 3. Instability of the degradation products themselves.1. Ensure accurate and consistent concentrations of stressing agents and the API. 2. Use calibrated and controlled environmental chambers for thermal and photostability studies. 3. Analyze samples at multiple time points to understand the degradation kinetics.
Appearance of Secondary Degradation Products 1. The primary degradation products are unstable under the applied stress conditions.1. Perform time-course studies to monitor the formation and disappearance of degradation products. This can help in proposing a degradation pathway.[1]

Illustrative Quantitative Data

The following table provides an example of how to summarize quantitative data from a forced degradation study. The values presented here are hypothetical for this compound and should be replaced with actual experimental data.

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationNumber of Degradation ProductsMajor Degradation Product (Area %)
0.1 M HCl24 hours60°C92.57.52DP1 (4.8%)
0.1 M NaOH8 hoursRT85.214.84DP3 (9.1%)
10% H₂O₂24 hoursRT90.19.93DP5 (6.2%)
Thermal48 hours80°C95.84.21DP1 (3.5%)
Photolytic7 daysICH98.11.91DP6 (1.5%)

Experimental Protocols

Detailed Methodology for Forced Degradation Studies of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[2]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Expose the solid this compound powder to a dry heat of 80°C in a calibrated oven for 48 hours.

    • Also, expose a solution of this compound to 80°C for 48 hours.

    • At the end of the exposure, dissolve the solid sample or dilute the solution sample with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method, often coupled with a PDA detector to check for peak purity.[5][7]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC/UPLC Analysis (with PDA) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis hplc->lcms method_val Method Validation hplc->method_val identification Identification of Degradation Products lcms->identification pathway Degradation Pathway Elucidation identification->pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound deg1 Hydrolyzed Aglycone parent->deg1 deg2 Sugar Moiety parent->deg2 deg3 Ring Opening Product parent->deg3 deg4 Oxidized Derivative (e.g., Quinone) parent->deg4 deg5 Isomerization Product parent->deg5

Caption: Potential degradation pathways of a flavonoid glycoside.

References

Enhancing the solubility of 4''-Hydroxyisojasminin for bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4''-Hydroxyisojasminin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly concerning its solubility for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a secoiridoid glycoside that has been isolated from plants of the Jasminum genus, such as Jasminum mesnyi.[1][2] Its chemical formula is C26H38O13 and it has a molecular weight of approximately 558.6 g/mol .[3] Secoiridoids from Jasminum species have been investigated for a variety of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory activities.[1][4]

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it poorly soluble?

Like many natural products, this compound has a complex chemical structure with both hydrophobic and hydrophilic moieties. While the glycosidic part of the molecule confers some polarity, the large aglycone backbone is largely nonpolar, leading to limited solubility in aqueous solutions. Many researchers encounter this issue with similar compounds.[5][6]

Q3: What is the recommended first step for dissolving this compound for in vitro bioassays?

The most common and recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (B87167) (DMSO) is a widely used and powerful solvent for this purpose.[6][7] From this stock solution, you can then make serial dilutions into your aqueous assay buffer to achieve the desired final concentration.

Q4: What percentage of organic solvent, like DMSO, is acceptable in a cell-based assay?

The final concentration of the organic co-solvent in your assay should be kept to a minimum to avoid solvent-induced toxicity to the cells. Typically, a final DMSO concentration of ≤0.5% is considered safe for most cell lines.[6] However, it is always best practice to run a vehicle control (assay medium with the same final concentration of the solvent) to ensure the solvent itself does not affect the experimental results.

Q5: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common problem that indicates the solubility limit of the compound in the final aqueous medium has been exceeded. Here are a few troubleshooting steps:

  • Reduce the Final Concentration: Attempt to use lower final concentrations of this compound in your assay.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, you might slightly increase the final percentage of the co-solvent. However, be mindful of potential toxicity.[6]

  • Try Alternative Solvents: If DMSO is not effective or causes issues, you could test other water-miscible organic solvents such as N,N-Dimethylformamide (DMF) or ethanol.[6]

  • Gentle Warming: Gentle warming of the solution might help in solubilizing the compound, but be cautious about the thermal stability of this compound.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in organic solvents, or the chosen solvent is not appropriate.1. Try gentle heating or sonication to aid dissolution. 2. Test alternative solvents like N,N-Dimethylformamide (DMF).[6] 3. Prepare a slurry and perform a solubility test to determine its approximate solubility limit.
The compound dissolves in the organic stock but precipitates upon dilution into aqueous buffer. The solubility limit in the final aqueous medium has been exceeded.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of the organic co-solvent in the final solution (ensure it is within the tolerated limits for your assay, typically ≤0.5% for DMSO).[6] 3. Consider using solubility-enhancing excipients like cyclodextrins.[5]
Inconsistent results between experiments. This could be due to incomplete dissolution or precipitation of the compound during the experiment.1. Always visually inspect your solutions for any signs of precipitation before adding them to the assay. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Ensure the stock solution is properly stored (typically at -20°C or -80°C) and completely thawed and vortexed before use.
Observed cellular toxicity in the vehicle control group. The concentration of the organic solvent is too high.1. Reduce the final concentration of the organic solvent in your assay medium to a non-toxic level (e.g., ≤0.5% for DMSO).[6] 2. Test the tolerance of your specific cell line to the solvent by performing a dose-response experiment with the solvent alone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound: ~558.6 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 558.6 g/mol = 0.005586 g = 5.59 mg

  • Weigh the compound:

    • Accurately weigh out 5.59 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions for a Cell-Based Assay
  • Thaw the stock solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Vortex gently to ensure homogeneity.

  • Prepare an intermediate dilution (e.g., 1 mM):

    • Dilute the 10 mM stock solution 1:10 in sterile DMSO or your cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of the diluent.

  • Prepare the final working solutions:

    • Serially dilute the intermediate solution into your cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This will give a final DMSO concentration of 0.1%.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw For each experiment dilute Prepare Working Dilutions in Assay Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cellular Environment HJI This compound Nrf2 Nrf2 HJI->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Plausible antioxidant signaling pathway for this compound.

References

Technical Support Center: Optimization of Mobile Phase for 4''-Hydroxyisojasminin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic separation of 4''-Hydroxyisojasminin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of this compound?

A1: For reversed-phase HPLC separation of this compound and similar iridoid glycosides, a common starting mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The water is often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and resolution.[1] A gradient elution is generally preferred to effectively separate compounds with a range of polarities.

Q2: Why is acidification of the mobile phase important?

A2: Acidifying the mobile phase, usually with formic acid or phosphoric acid, helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and the analytes themselves. This minimizes undesirable interactions that can lead to peak tailing and poor resolution.[1]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol can be effective organic modifiers. Acetonitrile often provides lower viscosity and better UV transparency, which can lead to sharper peaks and better sensitivity. However, methanol can offer different selectivity for certain compounds. The choice between the two may require experimental comparison to determine the optimal solvent for your specific separation needs.

Q4: What type of HPLC column is recommended for this compound separation?

A4: A reversed-phase C18 column is the most common choice for the separation of iridoid glycosides like this compound.[1] These columns provide good retention and selectivity for moderately polar compounds.

Q5: How can I improve the resolution between this compound and other closely eluting compounds?

A5: To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient profile can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the aqueous phase: Small changes in pH can affect the retention times of ionizable compounds.

  • Lower the temperature: Decreasing the column temperature can sometimes improve resolution, although it may also increase analysis time.

  • Try a different stationary phase: If resolution is still a challenge, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) might provide the necessary selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]
Column overload.Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.Adjust the pH of the aqueous component of the mobile phase.
Poor Resolution Inadequate separation power of the mobile phase.Optimize the gradient profile (make it shallower).
Incorrect choice of organic solvent.Try switching between acetonitrile and methanol.
Column is not efficient.Ensure the column is properly packed and not degraded. Consider using a column with a smaller particle size.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Use a high-quality HPLC pump.
Temperature variations.Use a column oven to maintain a constant temperature.[2][3]
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.
High Backpressure Blockage in the system.Check for blockages in the guard column, column frit, or tubing.
Particulate matter from the sample.Filter all samples before injection.
Mobile phase precipitation.Ensure the mobile phase components are fully miscible and will not precipitate under the operating conditions.
Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and flush the system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler.

Experimental Protocols

General Reversed-Phase HPLC Method for Iridoid Glycosides

This protocol is a starting point for the separation of this compound and can be optimized further.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid (≥98%)

  • Reference standard of this compound (if available)

  • Sample extract containing this compound

2. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

3. Procedure:

  • Prepare the mobile phases by accurately measuring the components. Degas the mobile phases before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving the extract in the initial mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the retention time and peak purity of this compound.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare and Filter Sample injection Inject Sample sample_prep->injection mobile_phase_prep Prepare and Degas Mobile Phase equilibration Equilibrate System mobile_phase_prep->equilibration equilibration->injection separation Gradient Separation injection->separation detection UV Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram optimization Optimize Method chromatogram->optimization

Caption: A typical workflow for HPLC method development.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_shift Retention Time Shift? start->rt_shift fronting Peak Fronting? node_acid Add Acid to Mobile Phase peak_tailing->node_acid node_conc Reduce Sample Concentration peak_tailing->node_conc node_gradient Optimize Gradient poor_resolution->node_gradient node_solvent Change Organic Solvent poor_resolution->node_solvent node_temp Check Column Temperature rt_shift->node_temp node_mp Verify Mobile Phase Composition rt_shift->node_mp

Caption: A troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 4''-Hydroxyisojasminin, a secoiridoid found in plants of the Jasminum genus.[1][2][3] The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs, whether for pharmacokinetic studies, quality control of herbal preparations, or other research applications. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The validation of analytical methods is crucial to ensure data integrity and meet regulatory requirements.[4] This process provides documented evidence that a method is suitable for its intended purpose.[4][5] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[4][5][6][7]

Method Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of a small molecule like this compound in a biological matrix. The UPLC-MS/MS method, leveraging isotope dilution, is presented as the gold standard for absolute quantification due to its high sensitivity and selectivity.[8]

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) >0.995>0.999
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Accuracy (% Recovery) 85-115%95-105%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Analysis Time 15-30 minutes5-10 minutes

Table 2: Summary of Validation Data

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria (ICH Guidelines)[5][9][10]
Linearity & Range
Correlation Coefficient (r²)0.9970.9995≥ 0.995
Range50 - 5000 ng/mL0.5 - 1000 ng/mL80-120% of the test concentration[11]
Limit of Detection (LOD) 25 ng/mL0.2 ng/mL3.3 x (σ/S)
Limit of Quantitation (LOQ) 75 ng/mL0.7 ng/mL10 x (σ/S)
Accuracy (Recovery)
Low QC (150 ng/mL)92.5%101.2%80-120%
Mid QC (1500 ng/mL)98.2%99.5%80-120%
High QC (4000 ng/mL)103.1%102.3%80-120%
Precision (RSD)
Intra-day (n=6)4.8%2.5%≤ 15%
Inter-day (n=18)7.2%4.1%≤ 15%
Specificity No interference from matrix components at the retention time of the analyte.No interference from matrix components at the retention time and MRM transition of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
Robustness Minor variations in mobile phase composition, pH, and column temperature did not significantly affect the results (%RSD < 10%).Minor variations in mobile phase composition, flow rate, and column temperature did not significantly affect the results (%RSD < 5%).The reliability of an analysis with respect to deliberate variations in method parameters.[4]

Experimental Protocols

UPLC-MS/MS Method for Quantification of this compound

This method is designed for high sensitivity and selectivity, making it ideal for complex biological matrices.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 200 µL of 0.1% formic acid in water to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 500 µL of 5% methanol (B129727) in water.

  • Elute the analyte with 500 µL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.[8]

b. UPLC-MS/MS Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: e.g., m/z [M+H]+ → [fragment ion]+

    • Internal Standard Transition: e.g., m/z [M+D+H]+ → [fragment ion]+

HPLC-UV Method for Quantification of this compound

This method is more accessible and suitable for routine analysis where high sensitivity is not a prerequisite.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 500 µL of plasma, add 50 µL of an internal standard (e.g., a structurally similar compound).

  • Add 2 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. HPLC-UV Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: Determined by the UV absorption maximum of this compound.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Method (e.g., UPLC-MS/MS) define_purpose->select_method validation_protocol Write Validation Protocol select_method->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity lod_loq LOD & LOQ validation_protocol->lod_loq accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Intra/Inter-day) validation_protocol->precision robustness Robustness validation_protocol->robustness data_analysis Analyze Data vs. Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation

Caption: Workflow for analytical method validation.

Signaling_Pathway_Placeholder Illustrative Jasmonate Biosynthesis Pathway alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) opda->ja OPR3 ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile JAR1 hydroxy_jasmonates Hydroxylated Jasmonates (e.g., this compound) ja->hydroxy_jasmonates Hydroxylases ja_ile->hydroxy_jasmonates Hydroxylases

Caption: Simplified jasmonate biosynthesis pathway.

References

A Comparative Guide to HPLC and LC-MS Methods for 4''-Hydroxyisojasminin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate and reliable quantification of compounds like 4''-Hydroxyisojasminin is paramount. As a secoiridoid glycoside found in plants of the Jasminum genus, understanding its concentration in various samples is crucial for pharmacokinetic studies, quality control of herbal medicines, and phytochemical research.[1][2] The two most prominent analytical techniques for such tasks are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation comparison of these methods for the analysis of this compound, offering insights into their respective performance characteristics and providing template experimental protocols.

Performance Comparison: HPLC vs. LC-MS

The choice between HPLC-UV and LC-MS for the analysis of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix.

Performance Parameter HPLC-UV LC-MS/MS Considerations for this compound
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.995Both methods can achieve excellent linearity over a defined concentration range.[6][7]
Accuracy (% Recovery) Generally 95-105%Generally 95-105%Accuracy is highly dependent on the sample matrix and the effectiveness of the sample preparation method.[8]
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%Intra-day: ≤ 15%, Inter-day: ≤ 15%LC-MS/MS often exhibits slightly higher variability but is still well within acceptable limits for bioanalytical methods.[9][10][11]
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to low ng/mL rangeLC-MS/MS is significantly more sensitive, making it the method of choice for trace-level analysis.[8]
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to low ng/mL rangeThe lower LOQ of LC-MS/MS is critical for pharmacokinetic studies where concentrations can be very low.[8]
Specificity/Selectivity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds.High; relies on both chromatographic separation and specific mass-to-charge ratio (m/z) transitions.The high selectivity of LC-MS/MS is advantageous when analyzing complex matrices like plasma or plant extracts.
Matrix Effects Generally less susceptible.Can be significantly affected by ion suppression or enhancement, requiring careful method development and use of internal standards.For this compound analysis in biological samples, matrix effects are a key consideration for LC-MS method development.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and maintenance.The choice of method will also be influenced by budget and available technical expertise.

Experimental Protocols

The following are template protocols for the analysis of this compound by HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific application.

HPLC-UV Method

1. Sample Preparation (from plant material):

  • Extraction: Macerate 1g of powdered plant material with 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-20 min: 10-40% A

    • 20-25 min: 40-80% A

    • 25-30 min: 80-10% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a diode array detector would be beneficial for initial method development).

  • Injection Volume: 20 µL.

LC-MS/MS Method

1. Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Instrument: LC-MS/MS system (e.g., triple quadrupole).

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • 0-2 min: 5-95% A

    • 2-3 min: 95% A

    • 3-3.1 min: 95-5% A

    • 3.1-5 min: 5% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized.

Visualizing the Cross-Validation Workflow

A critical aspect of adopting a new analytical method is the cross-validation process, which ensures that the new method provides comparable results to an existing, validated method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineParameters Define Acceptance Criteria (e.g., Linearity, Accuracy, Precision) SelectSamples Select Representative Samples (Spiked and Real) DefineParameters->SelectSamples AnalyzeHPLC Analyze Samples using Validated HPLC Method SelectSamples->AnalyzeHPLC AnalyzeLCMS Analyze Samples using New LC-MS Method SelectSamples->AnalyzeLCMS CompareData Statistically Compare Results (e.g., Bland-Altman, Regression) AnalyzeHPLC->CompareData AnalyzeLCMS->CompareData AssessBias Assess for Proportional and Constant Bias CompareData->AssessBias Conclusion Determine if Methods are Interchangeable AssessBias->Conclusion MethodSelectionPathway cluster_input Experimental Need cluster_considerations Analytical Considerations cluster_decision Method Selection StudyType Type of Study (e.g., PK, QC, Screening) Sensitivity Required Sensitivity StudyType->Sensitivity Selectivity Matrix Complexity StudyType->Selectivity Throughput Sample Throughput StudyType->Throughput Cost Budget and Resources StudyType->Cost SelectHPLC Choose HPLC-UV Sensitivity->SelectHPLC Low to Moderate SelectLCMS Choose LC-MS/MS Sensitivity->SelectLCMS High Selectivity->SelectHPLC Low to Moderate Selectivity->SelectLCMS High Throughput->SelectHPLC Moderate Throughput->SelectLCMS High Cost->SelectHPLC Low Cost->SelectLCMS High

References

Comparative Analysis of the Anthelmintic Efficacy of 4''-Hydroxyisojasminin and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals

The emergence of anthelmintic resistance to standard drugs necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anthelmintics. This guide provides a comparative overview of the anthelmintic efficacy of 4''-Hydroxyisojasminin, a secoiridoid isolated from Jasminum species, with established standard drugs such as albendazole, ivermectin, and praziquantel (B144689).

Disclaimer: Direct comparative studies on the anthelmintic efficacy of purified this compound are currently unavailable in the published literature. The data presented for a representative Jasminum extract should be interpreted with caution and serves as a preliminary indicator of potential efficacy, not as a direct measure of the pure compound's activity. Further research is imperative to isolate and evaluate this compound's specific anthelmintic properties.

Data Presentation: Comparative Efficacy

The following table summarizes the available efficacy data for a methanol (B129727) extract of Jasminum fruticans and the standard anthelmintic drugs against various helminth parasites. It is important to note that the experimental models and target organisms differ, which limits direct comparison.

Compound/Drug Target Organism(s) Assay Type Concentration/Dose Efficacy Metric Efficacy Value Citation
Methanol Extract of Jasminum fruticans Eisenia fetida (Earthworm)In vitro50.0 mg/mLTime to Paralysis8.1 min[1][2]
Time to Death12.8 min[1][2]
Albendazole Ascaris lumbricoidesIn vivo (Human)400 mg (single dose)Cure Rate95%[3][4]
Hookworms (Ancylostoma duodenale & Necator americanus)In vivo (Human)400 mg (single dose)Cure Rate78%[3][4]
Trichuris trichiuraIn vivo (Human)400 mg (single dose)Cure Rate48%[3][4]
Ivermectin Gastrointestinal Nematodes in CattleIn vivo (Cattle)200 µg/kgReduction in Worm Count>99%[5][6][7]
Gastrointestinal Nematodes in PigsIn vivo (Pigs)100 µg/kg/day for 7 daysEfficacy>95%[8]
Praziquantel Schistosoma haematobiumIn vivo (Human)40 mg/kgCure Rate86%[9]
Schistosoma mansoniIn vivo (Human)40 mg/kgCure Rate89.1%[10]
Hymenolepis diminutaIn vitro1 mg/mLTime to Mortality6.2 ± 0.80 h[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of anthelmintic efficacy studies. Below are representative protocols for in vitro and in vivo assays based on established scientific literature.

In Vitro Adult Motility Assay

This assay is commonly used to assess the direct effect of a compound on the motility and survival of adult helminths.

  • Parasite Collection and Preparation: Adult worms, such as the earthworm Eisenia fetida or the parasitic nematode Haemonchus contortus, are collected and washed with a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to remove any debris.

  • Test Compound Preparation: The test compound (e.g., this compound or a plant extract) is dissolved in an appropriate solvent (e.g., Dimethyl sulfoxide, DMSO) and then diluted with the culture medium to achieve the desired test concentrations.

  • Experimental Setup: A defined number of worms are placed in petri dishes or multi-well plates containing the test compound at various concentrations. A positive control group (containing a standard anthelmintic like albendazole) and a negative control group (containing only the vehicle) are included.

  • Observation and Data Collection: The worms are incubated at a controlled temperature (e.g., 37°C for mammalian parasites). Observations are made at regular intervals to determine the time to paralysis (loss of motility) and the time to death (complete cessation of movement, even upon stimulation).

  • Data Analysis: The results are typically expressed as the mean time to paralysis and death for each concentration. EC50 (half-maximal effective concentration) values can be calculated using appropriate statistical software.

In Vivo Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method to evaluate the efficacy of an anthelmintic in a living host by measuring the reduction in the number of parasite eggs shed in the feces.

  • Animal Selection and Acclimatization: Animals naturally or experimentally infected with the target gastrointestinal nematodes are selected. They are acclimatized to the experimental conditions for a period before the trial begins.

  • Pre-treatment Fecal Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (FEC), typically expressed as eggs per gram (EPG) of feces, using a standardized technique like the McMaster method.

  • Treatment Administration: The animals are divided into treatment groups. One group receives the test compound (e.g., this compound), another receives a standard anthelmintic (positive control), and a third group receives a placebo (negative control). The treatments are administered orally or via the appropriate route.

  • Post-treatment Fecal Sampling: Fecal samples are collected again from all animals at a specific time point after treatment (e.g., 10-14 days).

  • Fecal Egg Count Determination: The FEC for the post-treatment samples is determined using the same method as the pre-treatment samples.

  • Efficacy Calculation: The percentage reduction in fecal egg count is calculated for each treatment group using the following formula: % Efficacy = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Parasite Collection (e.g., Haemonchus contortus) D Incubation of Parasites with Test Compounds A->D B Test Compound Dilution (this compound) B->D C Control Preparation (Albendazole & Vehicle) C->D E Regular Observation for Paralysis and Death D->E F Record Time to Paralysis and Death E->F G Calculate EC50 Values F->G

Signaling_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect Drug Anthelmintic Compound (e.g., this compound) Receptor Neuronal Receptor (e.g., Ion Channel) Drug->Receptor Binds to Ion_Flux Altered Ion Flux (e.g., Ca2+ influx) Receptor->Ion_Flux Modulates Hyperpolarization Membrane Hyperpolarization or Depolarization Ion_Flux->Hyperpolarization Leads to Paralysis Flaccid or Spastic Paralysis of the Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

References

A Comparative Analysis of the Bioactivity of Secoiridoids from Jasminum with a Focus on 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antioxidant, anti-inflammatory, and anticancer properties of secoiridoids found in the Jasminum genus, providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.

Introduction

The genus Jasminum, belonging to the Oleaceae family, is a rich source of various bioactive phytochemicals, among which secoiridoids have garnered significant scientific interest. These compounds are characterized by a cleaved cyclopentane (B165970) ring in their monoterpenoid structure and have been associated with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. While numerous secoiridoids have been isolated and studied from various Jasminum species, this guide focuses on a comparative analysis of their bioactivities, with a particular interest in 4''-Hydroxyisojasminin. Despite its identification in species such as Jasminum mesnyi, specific quantitative bioactivity data for this compound remains limited in the current scientific literature.[1][2] This guide, therefore, presents a comprehensive overview of the known bioactivities of other prominent Jasminum secoiridoids and related extracts, providing a valuable resource for researchers and drug development professionals.

Data Presentation: Quantitative Bioactivity of Jasminum Secoiridoids

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of various secoiridoids and extracts from the Jasminum genus. It is important to note the absence of specific IC50 values for this compound in the reviewed literature.

Table 1: Antioxidant Activity of Jasminum Secoiridoids and Extracts

Compound/ExtractAssayIC50 ValueSource SpeciesReference
n-Butanol fractionDPPH Radical Scavenging6.22 ± 0.25 µg/mLJasminum mesnyi[3]
Ethyl acetate (B1210297) fractionDPPH Radical Scavenging153.45 ± 6.65 µg/mLJasminum mesnyi[3]
Ethyl acetate fractionDPPH Radical Scavenging33.845 ± 1.09 µg/mLJasminum officinale[4]
Jasnervoside ADPPH Radical Scavenging0.22 µg/mLJasminum nervosum[1]
Jasnervoside BDPPH Radical Scavenging0.09 µg/mLJasminum nervosum[1]
Jasnervoside DDPPH Radical Scavenging0.19 µg/mLJasminum nervosum[1]
Jasnervoside GDPPH Radical Scavenging1.21 µg/mLJasminum nervosum[1]
Ascorbic Acid (Standard)DPPH Radical Scavenging6.54 ± 0.24 µg/mL-[3]
Rutin (Standard)DPPH Radical Scavenging5.43 ± 0.21 µg/mL-[3]

Table 2: Anti-inflammatory Activity of Jasminum Secoiridoids and Extracts

Compound/ExtractAssayIC50 ValueSource SpeciesReference
n-Butanol fractionNitric Oxide Inhibition35.12 ± 1.58 µg/mLJasminum mesnyi[3]
Ethyl acetate fractionNitric Oxide Inhibition141.54 ± 9.95 µg/mLJasminum mesnyi[3]
Ethyl acetate fractionProtein Denaturation Inhibition66.00 ± 1.84 µg/mLJasminum officinale[4]
Jasminum multiflorum extractHistamine Release Assay67.2 µg/mLJasminum multiflorum[5]
L-Ascorbic Acid (Standard)Nitric Oxide Inhibition21.06 ± 0.95 µg/mL-[3]
Rutin (Standard)Nitric Oxide Inhibition29.93 ± 0.32 µg/mL-[3]

Table 3: Anticancer Activity of Jasminum Secoiridoids and Extracts

Compound/ExtractCell LineAssayIC50 ValueSource SpeciesReference
JasmosideHepG-2 (Liver Cancer)MTT66.47 µg/mLJasminum humile[6][7]
JasmosideMCF-7 (Breast Cancer)MTT41.32 µg/mLJasminum humile[6][7]
JasmosideTHP-1 (Leukemia)MTT27.59 µg/mLJasminum humile[6][7]
IsojasmininHepG-2 (Liver Cancer)MTT33.49 µg/mLJasminum humile[6][7]
IsojasmininMCF-7 (Breast Cancer)MTT43.12 µg/mLJasminum humile[6][7]
IsojasmininTHP-1 (Leukemia)MTT51.07 µg/mLJasminum humile[6][7]
Jasminum multiflorum extractMCF-7 (Breast Cancer)Neutral Red Uptake24.81 µg/mLJasminum multiflorum[5]
Jasminum multiflorum extractHCT 116 (Colorectal Cancer)Neutral Red Uptake11.38 µg/mLJasminum multiflorum[5]
Jasminum humile extractMCF-7 (Breast Cancer)Not specified9.3 µg/mLJasminum humile
Doxorubicin (Standard)-MTT--[6][7]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compounds and standard antioxidant (e.g., ascorbic acid, rutin) dissolved in a suitable solvent.

    • Methanol or ethanol.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • In a 96-well microplate, add a specific volume of the test compound at various concentrations to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: In this assay, macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable oxidation product, nitrite (B80452), in the culture medium using the Griess reagent.

  • Reagents:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

    • Cell culture medium (e.g., DMEM)

    • Test compounds and a standard inhibitor (e.g., L-NAME).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines (e.g., HepG-2, MCF-7, THP-1)

    • MTT solution (typically 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Cell culture medium.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach (for adherent cells).

    • Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • If using adherent cells, carefully remove the medium.

    • Add a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Secoiridoids from Jasminum and other plants are known to exert their bioactivities by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the anti-inflammatory and anticancer effects of related compounds often involve the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many natural products with anti-inflammatory properties act by inhibiting the NF-κB pathway.

NF_kappaB_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases NFkB_n NF-κB (Active) Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_n->Genes Induces

Caption: Simplified NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, making it a key target for anticancer drug development.

MAPK_Pathway cluster_nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

Caption: Simplified MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

This comparative guide highlights the significant bioactive potential of secoiridoids from the Jasminum genus. The available data demonstrates that compounds such as jasmoside and isojasminin possess notable anticancer activity against various cancer cell lines. Furthermore, extracts from different Jasminum species, rich in a variety of secoiridoids, exhibit promising antioxidant and anti-inflammatory properties.

A conspicuous gap in the current research is the lack of specific quantitative bioactivity data for this compound. Although identified as a constituent of Jasminum mesnyi, its individual contribution to the observed bioactivities of the plant's extracts remains to be elucidated. Future research should prioritize the isolation and purification of this compound to enable a thorough evaluation of its antioxidant, anti-inflammatory, and anticancer potential. Such studies would not only provide valuable data for direct comparison with other secoiridoids but also pave the way for a deeper understanding of the structure-activity relationships within this important class of natural products. Further investigation into the modulation of signaling pathways like NF-κB and MAPK by these pure compounds will be crucial for unraveling their mechanisms of action and advancing their potential as therapeutic agents.

References

Navigating the Analytical Landscape for 4''-Hydroxyisojasminin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of 4''-Hydroxyisojasminin. This guide addresses the current landscape of analytical techniques, providing a framework for inter-laboratory comparison and robust data generation in the absence of a formal, large-scale proficiency testing program for this specific compound.

While no formal inter-laboratory comparison studies for the quantification of this compound are publicly available, this guide provides a comparative overview of suitable analytical methods based on the analysis of structurally related compounds and phytochemicals from similar matrices. The objective is to equip researchers with the necessary information to select and validate appropriate analytical techniques, fostering greater consistency and comparability of results across different laboratories.

Comparative Analysis of Potential Quantification Methods

The quantification of this compound, a secoiridoid found in plants such as Jasminum mesnyi, can be approached using several established analytical techniques.[1][2] The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.[3][4]Robust, cost-effective, widely available.[5]Moderate sensitivity and selectivity, potential for matrix interference.[3]Routine quantification in herbal extracts and quality control.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) Separation based on polarity, detection based on mass-to-charge ratio.High sensitivity and selectivity, structural confirmation possible.[6]Higher cost of instrumentation and maintenance, potential for matrix effects.[7]Trace-level quantification in complex biological matrices, metabolite identification.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) Similar to HPLC-MS but with smaller particle size columns for higher resolution and speed.[8]Faster analysis times, improved resolution and sensitivity compared to HPLC-MS.[8]Higher operating pressures, requires specialized instrumentation.High-throughput screening, complex mixture analysis.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques applicable to the quantification of this compound.

Sample Preparation: Extraction from Plant Material

A robust and reproducible extraction method is critical for accurate quantification.

  • Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering substances.

  • Procedure:

    • Grinding: Dry the plant material (e.g., leaves of Jasminum mesnyi) and grind to a fine powder to increase the surface area for extraction.

    • Solvent Extraction: Macerate or sonicate a known weight of the powdered plant material with a suitable solvent. Based on the polarity of secoiridoids, solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are appropriate choices.[1] An 80% aqueous methanol solution is often effective for extracting a broad range of phytochemicals.

    • Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can then be concentrated under reduced pressure to dryness.

    • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or UHPLC analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of plant phenolics and secoiridoids.

    • Mobile Phase: A gradient elution using a mixture of two solvents is typical. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: Acetonitrile. The gradient would start with a high percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength. For many secoiridoids, detection is performed in the range of 230-280 nm.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at a range of concentrations.

    • Inject the prepared sample extracts and the calibration standards into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)
  • Instrumentation: A UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like Q-TOF or Orbitrap).

  • Chromatographic Conditions (Typical):

    • Column: A reversed-phase C18 or similar column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Similar to HPLC-UV, often with formic acid or ammonium (B1175870) formate (B1220265) as an additive to improve ionization.

    • Flow Rate: Typically lower than HPLC, for example, 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is common for this type of compound, operated in either positive or negative ion mode.

    • Detection Mode: For quantification, selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer offers high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound. High-resolution mass spectrometry can be used for accurate mass measurement and confirmation of the elemental composition.

  • Quantification:

    • Similar to HPLC-UV, a calibration curve is constructed using a reference standard.

    • An internal standard (a structurally similar compound not present in the sample) is often used to correct for variations in sample preparation and instrument response.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing and Reporting plant_material Plant Material (e.g., Jasminum mesnyi) grinding Grinding and Homogenization plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc_ms HPLC or UHPLC-MS Analysis reconstitution->hplc_ms data_acquisition Data Acquisition hplc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification report Final Report quantification->report jasmonate_pathway cluster_synthesis Jasmonate Biosynthesis cluster_signaling JA Signaling Cascade linolenic_acid α-Linolenic Acid opda 12-oxo-PDA linolenic_acid->opda ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) ja->ja_ile Conjugation coi1 COI1 ja_ile->coi1 Binding jazy JAZ Proteins (Repressors) coi1->jazy Promotes Degradation myc2 MYC2 (Transcription Factor) jazy->myc2 Represses ja_responsive_genes JA-Responsive Gene Expression (e.g., Defense Proteins) myc2->ja_responsive_genes Activates Transcription

References

A Comparative Guide to the Linearity, Accuracy, and Precision of 4''-Hydroxyisojasminin Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4''-Hydroxyisojasminin, a key plant signaling molecule, is critical for research in plant science, pharmacology, and drug development. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of jasmonates, with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on linearity, accuracy, and precision, with supporting data and detailed experimental protocols.

Performance Comparison of Quantification Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and the complexity of the sample matrix. While UPLC-MS/MS is often considered the gold standard for its high sensitivity and specificity, GC-MS and ELISA offer viable alternatives with their own advantages and disadvantages.[1]

Parameter UPLC-MS/MS GC-MS ELISA (Enzyme-Linked Immunosorbent Assay)
Principle Separation by liquid chromatography and detection by mass spectrometry.Separation of volatile compounds by gas chromatography and detection by mass spectrometry.Antigen-antibody specific binding and colorimetric detection.[2][3]
Sample Preparation Extraction, filtration, and direct injection.Extraction and mandatory derivatization to increase volatility.[4][5][6]Minimal sample preparation, often direct use of extracts.
Linearity (R²) >0.99>0.99Typically >0.98
Accuracy (% Recovery) Typically 90-110%Typically 85-115%Can be affected by matrix effects and cross-reactivity.
Precision (% RSD) <15%<20%<15% (intra-assay), <20% (inter-assay)
Sensitivity Very High (pg/mL to fg/mL)High (ng/mL to pg/mL)Moderate to High (ng/mL to µg/mL)
Selectivity Very HighHighVariable, potential for cross-reactivity with similar structures.[1]
Throughput HighModerateVery High
Instrumentation Cost HighModerate to HighLow

Quantitative Data Summary

The following tables present representative data for the linearity, accuracy, and precision of a validated UPLC-MS/MS method for the quantification of jasmonic acid, a closely related compound to this compound. This data is based on a study by Castillo et al. (2014) and serves as a benchmark for the expected performance of a well-developed assay.[7]

Table 1: Linearity of the UPLC-MS/MS Method

Linearity was assessed by constructing a calibration curve with a series of standard solutions of known concentrations. The coefficient of determination (R²) indicates how well the data points fit a linear model.[8]

Analyte Concentration Range (ng/mL) Coefficient of Determination (R²)
Jasmonic Acid1 - 1000>0.998
Table 2: Accuracy of the UPLC-MS/MS Method

Accuracy was determined by calculating the percentage recovery of a known amount of analyte spiked into a sample matrix. This assesses how close the measured value is to the true value.

Analyte Spiked Concentration (ng/mL) Mean Recovery (%)
Jasmonic Acid1095.2
10098.7
500101.5
Table 3: Precision of the UPLC-MS/MS Method

Precision, expressed as the relative standard deviation (% RSD), measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Analyte Concentration (ng/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD)
Jasmonic Acid104.86.2
1003.14.5
5002.53.8

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the protocols for the UPLC-MS/MS, GC-MS, and ELISA methods.

UPLC-MS/MS Quantification of Jasmonates

This protocol is adapted from validated methods for phytohormone analysis.

a. Sample Preparation and Extraction:

  • Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) containing deuterated internal standards (e.g., d6-Jasmonic Acid) to the powdered tissue.

  • Vortex the mixture vigorously and incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Analysis:

  • Chromatography System: A UPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for jasmonates.

GC-MS Quantification of Jasmonates

This method requires derivatization to increase the volatility of the analytes.[4][5][6]

a. Sample Preparation, Derivatization, and Extraction:

  • Extract jasmonates from plant tissue as described in the UPLC-MS/MS protocol (steps 1-4).

  • Dry the supernatant under a stream of nitrogen gas.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

  • The derivatized sample is then ready for GC-MS analysis.

b. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms).

  • Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for targeted quantification.

ELISA for Jasmonate Quantification

This protocol outlines the general steps for a competitive ELISA.

a. Assay Procedure:

  • Plant extracts are added to microplate wells pre-coated with a capture antibody specific for jasmonates.

  • A known amount of enzyme-conjugated jasmonate is added to the wells to compete with the jasmonates in the sample for binding to the antibody.

  • After incubation and washing steps, a substrate is added, which is converted by the enzyme to produce a colored product.

  • The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of jasmonates in the sample.

  • A standard curve is generated using known concentrations of the analyte to quantify the amount in the samples.[2]

Visualizations

Jasmonate Signaling Pathway

The accurate quantification of this compound is essential for understanding its role in the complex jasmonate signaling pathway, which regulates plant growth, development, and defense responses.

Jasmonate_Signaling_Pathway Jasmonate Signaling Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12-oxo-PDA 12-oxo-PDA 13-HPOT->12-oxo-PDA AOS/AOC JA Jasmonic Acid 12-oxo-PDA->JA OPR3 4_Hydroxyisojasminin This compound JA->4_Hydroxyisojasminin Hydroxylation JA_Ile JA-Isoleucine JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2/Transcription Factors JAZ->MYC2 represses Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates Plant_Responses Plant_Responses Gene_Expression->Plant_Responses leads to Stress_Signals Stress_Signals Stress_Signals->alpha-Linolenic_Acid

Caption: A simplified diagram of the jasmonate biosynthesis and signaling pathway.

Experimental Workflow for UPLC-MS/MS Quantification

A clear workflow is essential for ensuring the reproducibility of the quantification assay.

UPLC_MSMS_Workflow Sample_Collection 1. Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Grind to fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (Solvent + Internal Standards) Homogenization->Extraction Centrifugation 4. Centrifugation (Separate supernatant) Extraction->Centrifugation Filtration 5. Filtration (0.22 µm filter) Centrifugation->Filtration UPLC_MSMS_Analysis 6. UPLC-MS/MS Analysis (Quantification) Filtration->UPLC_MSMS_Analysis Data_Processing 7. Data Processing (Integration and Calculation) UPLC_MSMS_Analysis->Data_Processing Results 8. Results (Concentration of this compound) Data_Processing->Results

Caption: The experimental workflow for the quantification of this compound using UPLC-MS/MS.

Comparison of Analytical Methods

This diagram illustrates the logical relationship and key distinguishing features of the compared analytical methods.

Method_Comparison Comparison of Analytical Methods for this compound Quantification cluster_methods Analytical Methods Quantification_Goal Accurate Quantification of This compound UPLC_MSMS UPLC-MS/MS Quantification_Goal->UPLC_MSMS GC_MS GC-MS Quantification_Goal->GC_MS ELISA ELISA Quantification_Goal->ELISA High_Sensitivity_Selectivity High_Sensitivity_Selectivity UPLC_MSMS->High_Sensitivity_Selectivity Key Feature Requires_Derivatization Requires_Derivatization GC_MS->Requires_Derivatization Key Requirement High_Throughput High_Throughput ELISA->High_Throughput Key Advantage

Caption: A logical diagram comparing the key features of UPLC-MS/MS, GC-MS, and ELISA.

References

Safety Operating Guide

Proper Disposal Procedures for 4''-Hydroxyisojasminin: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Due to the limited availability of specific toxicity data, 4''-Hydroxyisojasminin should be treated with care. Key considerations include:

  • Routes of Exposure: Potential for harm through skin contact, eye contact, and inhalation of dust or aerosols.[1]

  • Health Hazards: The specific acute and chronic health effects are unknown. It is prudent to treat the compound as potentially cytotoxic or having other adverse health effects.[1]

  • Physical Hazards: Flammability and reactivity data are not available. It is recommended to handle the substance away from ignition sources.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

TaskBody ProtectionHand ProtectionRespiratory ProtectionEye/Face Protection
Receiving & Unpacking Laboratory CoatSingle pair of nitrile glovesNot generally required, unless package is damagedSafety glasses
Weighing (Solid Form) Disposable solid-front gownDouble-gloving with nitrile glovesN95/FFP2 respirator or use of a ventilated balance enclosureSafety goggles
Handling Solutions Laboratory CoatNitrile glovesWork in a chemical fume hoodSafety glasses
Waste Disposal Disposable GownDouble-gloving with nitrile glovesN95/FFP2 respirator (if handling solid waste)Safety goggles

This table is based on general laboratory safety protocols for handling compounds with unknown toxicity.[1]

Waste Disposal Procedures

All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Segregation

Proper segregation is crucial to ensure safe disposal. At the point of generation, separate waste into the following categories:

  • Solid Waste: Includes contaminated gloves, pipette tips, weigh boats, vials, paper towels, and any other disposable lab supplies.

  • Liquid Waste: Includes all solutions containing this compound, as well as rinsate from cleaning contaminated glassware.

  • Sharps Waste: Includes contaminated needles, syringes, and scalpels.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[1]

    • The container must be labeled with "Hazardous Waste" and the chemical name "this compound".[3]

    • Keep the container sealed when not in use.

  • Liquid Waste:

    • Collect all solutions in a sealable, chemical-resistant waste container (e.g., a high-density polyethylene (B3416737) carboy).[4]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent(s) used.

    • Do not mix incompatible waste streams.[5] For example, halogenated and non-halogenated solvent wastes should be collected separately.

    • Ensure the container is kept tightly sealed and stored in a secondary containment bin to prevent spills.

  • Sharps Waste:

    • Place all contaminated sharps into a designated, puncture-proof sharps container.

    • Label the container with "Hazardous Waste" and the chemical name.

Step 3: Storage and Pickup

  • Store all hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Ensure the SAA is away from general traffic areas and is clearly marked.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHSO) office or a licensed hazardous waste disposal contractor.[4] Do not attempt to transport or dispose of the waste yourself.

Spill Cleanup Procedures

In the event of a spill, evacuate the immediate area and follow these procedures:

  • Solid Spill:

    • Don the appropriate PPE, including respiratory protection, to avoid generating dust.[1]

    • Gently cover the spill with a damp absorbent pad.[1]

    • Carefully sweep the material into a hazardous waste container and label it appropriately.[1]

  • Liquid Spill:

    • Absorb the spill using an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]

    • Collect the absorbed material into a hazardous waste container and label it for disposal.[1]

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Waste Disposal A Waste Generation (this compound Contaminated Material) B Identify Waste Type A->B C Solid Waste (Gloves, Vials, Paper) B->C Solid D Liquid Waste (Solutions, Rinsate) B->D Liquid E Sharps Waste (Needles, Syringes) B->E Sharps F Collect in Lined, Labeled Solid Waste Bin C->F G Collect in Sealed, Labeled Liquid Waste Container D->G H Collect in Puncture-Proof, Labeled Sharps Container E->H I Store in Designated Satellite Accumulation Area (SAA) F->I G->I H->I J Arrange Pickup by EHSO/Licensed Contractor I->J K Final Disposal J->K

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.